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  • Product: 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-onehydrochloride
  • CAS: 2248361-67-1

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride: A Technical Guide

Introduction The emergence of multidrug-resistant bacteria represents a formidable challenge to global public health. The oxazolidinones are a critical class of synthetic antibiotics, offering a unique mechanism of actio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The emergence of multidrug-resistant bacteria represents a formidable challenge to global public health. The oxazolidinones are a critical class of synthetic antibiotics, offering a unique mechanism of action that retains potency against otherwise resistant Gram-positive pathogens.[1][2][3] This guide delves into the in vitro mechanism of action of a specific member of this class, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. While extensive research has elucidated the activity of prominent oxazolidinones like Linezolid, this document serves as a comprehensive technical framework for researchers and drug development professionals to investigate and validate the precise molecular interactions and cellular consequences of this particular compound.

Based on its core chemical scaffold, it is hypothesized that 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride functions as an inhibitor of bacterial protein synthesis. This guide will, therefore, focus on the experimental strategies required to rigorously test this hypothesis, from broad-spectrum antibacterial activity to the specific molecular touchpoints on the bacterial ribosome.

Postulated Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The oxazolidinone class of antibiotics is known to uniquely target an early stage of protein synthesis.[4][5][6] It is postulated that 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[7][8] This binding is thought to interfere with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby preventing the formation of the 70S initiation complex.[4][5][6] This action halts the translation process before it can begin, leading to a bacteriostatic effect.

The following diagram illustrates the proposed signaling pathway of inhibition:

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_Subunit->Initiation_Complex Forms 50S_Subunit 50S Subunit 50S_Subunit->Initiation_Complex Joins Inhibition Inhibition 50S_Subunit->Inhibition mRNA mRNA mRNA->30S_Subunit Binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_Subunit Binds Compound 3-(4-Aminocyclohexyl)-1,3- oxazolidin-2-one hydrochloride Compound->50S_Subunit Binds to PTC Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents Formation Experimental_Workflow Start Start AST Antimicrobial Susceptibility Testing (MIC/MBC) Start->AST Protein_Synthesis_Assay In Vitro Protein Synthesis Inhibition Assay AST->Protein_Synthesis_Assay If Active Ribosome_Binding_Assay Ribosome Subunit Binding Assay Protein_Synthesis_Assay->Ribosome_Binding_Assay If Inhibits PTC_Assay Peptidyl Transferase Center (PTC) Inhibition Assay Ribosome_Binding_Assay->PTC_Assay If Binds 50S End End PTC_Assay->End

Figure 2: A tiered experimental workflow for mechanistic validation.
Antimicrobial Susceptibility Testing (AST)

The initial step is to determine the compound's antibacterial spectrum and potency. This is achieved through standardized antimicrobial susceptibility testing methods. [1][9][10] Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. [11]3. Inoculum Preparation: Culture the bacterial strains of interest (e.g., Staphylococcus aureus, Enterococcus faecalis) overnight. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10^5 CFU/mL. [11]4. Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [1] Data Presentation: Expected MIC Values

Bacterial StrainExpected MIC (µg/mL)
Staphylococcus aureus (MRSA)1-8
Enterococcus faecalis (VRE)1-8
Streptococcus pneumoniae0.5-4
Escherichia coli>64

Note: These are hypothetical values based on the activity of other oxazolidinones and require experimental verification.

In Vitro Protein Synthesis Inhibition Assay

This assay directly tests the hypothesis that the compound inhibits bacterial protein synthesis. A cell-free transcription-translation system is a powerful tool for this purpose.

Experimental Protocol: Bacterial Cell-Free Protein Synthesis Assay

  • System Preparation: Utilize a commercially available E. coli or S. aureus S30 extract system for coupled transcription-translation.

  • Reporter Gene: Use a plasmid DNA template encoding a reporter protein, such as luciferase or β-galactosidase.

  • Reaction Setup: In a microcentrifuge tube or microplate, combine the S30 extract, amino acid mixture, energy source, and the reporter plasmid.

  • Compound Addition: Add varying concentrations of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride to the reaction mixtures. Include a positive control (e.g., chloramphenicol) and a no-compound control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quantification: Measure the expression of the reporter protein using a luminometer (for luciferase) or a spectrophotometer (for β-galactosidase).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Ribosome Subunit Binding Assay

To identify the molecular target, it's crucial to determine if the compound binds to the bacterial ribosome and, if so, to which subunit.

Experimental Protocol: Ribosome Binding Assay using Radiolabeled Compound

This protocol assumes the availability of a radiolabeled version of the compound (e.g., with ³H or ¹⁴C). If unavailable, competitive binding assays with a known radiolabeled ligand can be employed.

  • Ribosome Isolation: Isolate 70S ribosomes and 30S and 50S subunits from a relevant bacterial strain (e.g., E. coli or S. aureus) using sucrose density gradient centrifugation.

  • Binding Reaction: In a binding buffer, incubate a fixed concentration of the radiolabeled compound with either 70S ribosomes, 30S subunits, or 50S subunits.

  • Separation of Bound and Free Compound: Use a filter binding assay to separate the ribosome-bound compound from the free compound. Nitrocellulose filters will retain the ribosomes and any bound ligand. [12]4. Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Compare the amount of radioactivity bound to the 70S, 30S, and 50S preparations to determine the primary binding site.

Peptidyl Transferase Center (PTC) Inhibition Assay

This assay investigates the compound's effect on the catalytic activity of the ribosome, specifically peptide bond formation.

Experimental Protocol: "Fragment Reaction" Assay

  • Substrates: Use puromycin, an aminoacyl-tRNA analog that acts as an acceptor substrate at the A-site. The donor substrate at the P-site will be a short mRNA codon complexed with f[³H]Met-tRNA.

  • Reaction Setup: Incubate isolated 70S ribosomes with the donor substrate in the presence of varying concentrations of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride.

  • Initiation of Reaction: Add puromycin to start the reaction.

  • Product Extraction: After a short incubation, stop the reaction and extract the product, f[³H]Met-puromycin, using ethyl acetate.

  • Quantification: Measure the radioactivity of the extracted product using a scintillation counter.

  • Data Analysis: A reduction in the formation of f[³H]Met-puromycin indicates inhibition of the peptidyl transferase activity. [13][14]

Conclusion

The in vitro experimental workflow detailed in this guide provides a robust framework for elucidating the mechanism of action of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. By systematically progressing from broad antibacterial screening to specific molecular interaction assays, researchers can definitively determine if this compound acts in a manner consistent with the oxazolidinone class. The insights gained from these studies are essential for the continued development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

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  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link]

  • ASM Journals. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. [Link]

  • Orthobullets. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. [Link]

  • Chemspace. 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. [Link]

  • McKee, E. E., Ferguson, M., Bentley, A. T., & Marks, T. A. (2006). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Antimicrobial Agents and Chemotherapy, 50(6), 2042–2049. [Link]

  • Degorce, S. L., et al. (2019). Discovery of small-molecule inhibitors targeting the ribosomal peptidyl transferase center (PTC) of M. tuberculosis. RSC Medicinal Chemistry, 10(9), 1545–1553. [Link]

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  • Rodnina, M. V., & Wintermeyer, W. (2009). Modulating the activity of the peptidyl transferase center of the ribosome. RNA, 15(9), 1595–1602. [Link]

  • Wilson, D. N., Schluenzen, F., Harms, J. M., Starosta, A. L., Connell, S. R., & Fucini, P. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(36), 13339–13344. [Link]

  • Marks, J., et al. (2016). Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center. Proceedings of the National Academy of Sciences, 113(43), 12150–12155. [Link]

  • Van Dyke, N. O., & Murgola, E. J. (2002). Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans. Journal of Bacteriology, 184(14), 3751–3758. [Link]

  • Archer, A., & McInerney, J. O. (2022). Beginners guide to ribosome profiling. The Biochemist, 44(2), 4–10. [Link]

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  • Oniga, O., et al. (2015). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 20(10), 18275–18296. [Link]

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Exploratory

Pharmacokinetic profile of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Profile of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of the novel oxazolidinone derivative, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. In the absence of specific data for this compound, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the essential in vitro and in vivo studies required to determine its absorption, distribution, metabolism, and excretion (ADME) properties. The methodologies described are grounded in established scientific principles and draw parallels with well-characterized oxazolidinones like Linezolid and Tedizolid to provide context and predictive insights. This guide is designed to ensure scientific integrity and adherence to regulatory expectations, such as those outlined by the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Introduction: The Significance of Pharmacokinetics in Drug Development

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic (PK) profile. Understanding how the body acts on a drug—from its absorption into the systemic circulation to its distribution to various tissues, its metabolic transformation, and its ultimate excretion—is fundamental to successful drug development. For a novel oxazolidinone like 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride, a thorough ADME characterization is critical to predict its clinical behavior, establish appropriate dosing regimens, and identify potential drug-drug interactions.

Oxazolidinones are a crucial class of antibiotics effective against multidrug-resistant Gram-positive bacteria.[6][7] Their pharmacokinetic properties, such as the excellent oral bioavailability of Linezolid, have been key to their clinical success.[8][9][10] This guide will detail the necessary steps to build a comprehensive PK profile for our target compound.

Foundational Physicochemical and Bioanalytical Characterization

Prior to initiating detailed ADME studies, two key preparatory steps are essential:

  • Physicochemical Characterization: Understanding the compound's solubility, lipophilicity (LogP), and pKa is crucial as these properties significantly influence its absorption and distribution.

  • Bioanalytical Method Validation: A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic studies.[1] This typically involves the development of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of the compound in biological matrices like plasma, urine, and tissue homogenates. The method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance, ensuring accuracy, precision, selectivity, and stability.[1][3][4]

Characterizing Absorption

The absorption of an orally administered drug is a complex process influenced by its permeability across the intestinal epithelium and its susceptibility to efflux transporters.

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model of the human intestinal epithelium.[11][12] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the small intestine.[12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture and Seeding: Caco-2 cells are cultured and seeded onto Transwell® filter inserts and maintained for 21-25 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[14][15]

  • Permeability Measurement:

    • Apical-to-Basolateral (A-to-B) Permeability: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time.[12]

    • Basolateral-to-Apical (B-to-A) Permeability: The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured.[12]

  • Sample Analysis: Samples from both compartments are collected at specified time points and analyzed by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER), calculated as the ratio of B-to-A Papp to A-to-B Papp, indicates the involvement of active efflux transporters.[15] An ER greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[16]

dot graph TD { subgraph Caco_2_Permeability_Workflow A[Seed Caco-2 cells on Transwell inserts] --> B{Culture for 21 days}; B --> C[Measure TEER for monolayer integrity]; C --> D{Perform A-to-B and B-to-A transport studies}; D --> E[Quantify compound concentration by LC-MS/MS]; E --> F[Calculate Papp and Efflux Ratio]; end }

A simplified workflow for the Caco-2 permeability assay.

In Vivo Bioavailability Studies

An in vivo study, typically in rodents (e.g., rats), is necessary to determine the absolute oral bioavailability (F%).

Experimental Protocol: Rat Bioavailability Study

  • Animal Dosing: Two groups of rats are used. One group receives an intravenous (IV) dose of the compound, while the other receives an oral (PO) dose.

  • Blood Sampling: Serial blood samples are collected at predetermined time points after dosing from both groups.

  • Plasma Analysis: Plasma is harvested, and the concentration of the compound is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as the Area Under the Curve (AUC) for both IV and PO administration.[17]

  • Bioavailability Calculation: Absolute bioavailability is calculated as: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 1: Expected Pharmacokinetic Parameters for an Oxazolidinone Based on Linezolid and Tedizolid

ParameterLinezolidTedizolidExpected for a Novel Oxazolidinone
Oral Bioavailability (F%) ~100%[8][9][10]~91%[7][18]High (>80%)
Time to Peak Concentration (Tmax) 1-2 hours[19][20][21]~3 hours[7]1-4 hours
Plasma Protein Binding ~31%[8][9][19]70-90%[7][22]Variable
Elimination Half-life (t1/2) 5-7 hours[20][21]~11 hours[7]Moderate (suitable for once or twice-daily dosing)

Understanding Distribution

The distribution of a drug into various tissues is influenced by its plasma protein binding and its ability to cross biological membranes.

Plasma Protein Binding

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[23][24]

Experimental Protocol: Equilibrium Dialysis

  • Assay Setup: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a Rapid Equilibrium Dialysis (RED) device.[24]

  • Incubation: The test compound is added to the plasma side, and the system is incubated at 37°C until equilibrium is reached.[23][24]

  • Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to that in the plasma chamber.[24]

Investigating Metabolism

Metabolism transforms drugs into more water-soluble compounds that can be easily excreted. The liver is the primary site of drug metabolism.

In Vitro Metabolic Stability: Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[25][26]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes (from human and other species for cross-species comparison) in the presence of the cofactor NADPH at 37°C.[25][27][28]

  • Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.[25][28]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[25]

Note on Oxazolidinone Metabolism: Linezolid's metabolism is primarily through non-enzymatic oxidation of its morpholine ring, independent of the CYP450 system.[29] However, some studies suggest minor involvement of certain CYPs.[30] For a new oxazolidinone, it is crucial to assess its potential for CYP-mediated metabolism and its capacity to inhibit or induce major CYP isoforms to predict drug-drug interactions.

dot graph TD { subgraph ADME_Characterization_Flow A[Compound Synthesis & Bioanalytical Method Validation] --> B(In Vitro ADME Screening); B --> C[Permeability (Caco-2)]; B --> D[Metabolic Stability (Microsomes)]; B --> E[Plasma Protein Binding]; F{In Vivo Pharmacokinetics (e.g., Rat)}; C & D & E --> F; F --> G[Determine Bioavailability, Clearance, Vd, t1/2]; G --> H(Pharmacokinetic Profile Assessment); end }

Overall workflow for pharmacokinetic characterization.

Elucidating Excretion

Excretion is the final step in eliminating the drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile/feces).

In Vivo Mass Balance and Excretion Studies

A definitive excretion study, often using a radiolabeled version of the compound, is conducted in animals to determine the routes and extent of excretion.

Experimental Protocol: Rat Mass Balance Study

  • Dosing: A single dose of the radiolabeled compound is administered to rats.

  • Sample Collection: Urine, feces, and cage wash are collected over several days until radioactivity is negligible.

  • Analysis: The total radioactivity in each matrix is measured. The parent drug and major metabolites are profiled using techniques like radio-HPLC and LC-MS/MS.

  • Data Interpretation: This study provides a complete picture of the drug's fate in the body, identifying the primary routes of elimination and the major metabolites formed.

Synthesizing the Pharmacokinetic Profile

By integrating the data from all the described studies, a comprehensive pharmacokinetic profile of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride can be constructed. This profile will inform critical decisions in the drug development process, including candidate selection, dose prediction for first-in-human studies, and the design of clinical trials. The expected high oral bioavailability and moderate half-life, characteristic of the oxazolidinone class, would be significant advantages for this compound.[6][19][31]

Conclusion

Characterizing the pharmacokinetic profile of a novel compound like 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride is a multi-faceted process that requires a systematic and scientifically rigorous approach. By following the in vitro and in vivo methodologies outlined in this guide, researchers can generate the critical data needed to understand the ADME properties of this promising oxazolidinone candidate. This knowledge is indispensable for navigating the path from preclinical discovery to clinical application, ultimately determining its potential as a new therapeutic agent.

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Foundational

Synthesis Pathways and Mechanistic Insights for 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride Derivatives

Introduction and Scaffold Significance The compound 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2248361-67-1) represents a highly versatile, bifunctional building block in modern medicinal chemistry ....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scaffold Significance

The compound 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2248361-67-1) represents a highly versatile, bifunctional building block in modern medicinal chemistry . Structurally, it merges the privileged 1,3-oxazolidin-2-one pharmacophore—famous for its role in antibacterial agents like Linezolid and anticoagulants like Rivaroxaban—with a rigidified 4-aminocyclohexyl aliphatic ring.

For researchers and drug development professionals, this scaffold offers unique geometric properties. The trans-isomer of the cyclohexyl ring provides a linear, sp³-rich vector that mimics the spatial arrangement of para-substituted benzenes while significantly improving aqueous solubility and metabolic stability. This whitepaper details the strategic synthesis, mechanistic rationale, and validated protocols for generating this critical intermediate.

Retrosynthetic Analysis and Strategic Disconnections

The primary challenge in synthesizing this derivative lies in the symmetrical nature of the starting material, 1,4-cyclohexanediamine, which is prone to over-alkylation and bis-functionalization. A robust retrosynthetic strategy dictates the masking of one primary amine, followed by the stepwise construction of the oxazolidinone heterocycle.

Retrosynthesis Target 3-(4-Aminocyclohexyl)- 1,3-oxazolidin-2-one HCl BocInt Boc-Protected Oxazolidinone Target->BocInt Deprotection (HCl) AminoAlc N-(2-Hydroxyethyl) Intermediate BocInt->AminoAlc Cyclization (CDI) Diamine 1,4-Cyclohexanediamine AminoAlc->Diamine Alkylation & Protection

Retrosynthetic disconnection of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one.

By disconnecting the oxazolidinone ring, we reveal an N -(2-hydroxyethyl) intermediate. This can be traced back to a mono-Boc-protected 1,4-cyclohexanediamine, which is alkylated using a 2-haloethanol surrogate.

Primary Synthetic Workflow: The CDI-Mediated Route

The most reliable and scalable method for constructing the unsubstituted oxazolidin-2-one ring utilizes 1,1'-Carbonyldiimidazole (CDI) . Unlike triphosgene, CDI is a bench-stable, low-toxicity reagent that facilitates the cyclization of amino alcohols into cyclic carbamates under mild conditions .

Mechanistic Causality:

  • Desymmetrization: 1,4-cyclohexanediamine is reacted with 0.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O). The statistical mixture is resolved by aqueous washing, as the unreacted diamine is highly water-soluble, leaving the hydrophobic mono-Boc derivative in the organic phase.

  • Finkelstein-Assisted Alkylation: The mono-protected amine is alkylated with 2-chloroethanol. The addition of catalytic sodium iodide (NaI) generates 2-iodoethanol in situ, accelerating the nucleophilic substitution while minimizing elevated temperatures that could degrade the Boc group.

  • Intramolecular Cyclization: The addition of CDI initiates an N -acylation, expelling one equivalent of imidazole. The pendant hydroxyl group then attacks the activated carbonyl, expelling the second imidazole molecule to close the 5-membered ring.

Mechanism Amine Amino Alcohol Intermediate N-Acylimidazole Intermediate Amine->Intermediate +CDI, -Imidazole CDI CDI Reagent CDI->Intermediate Cyclized Oxazolidin-2-one Ring Intermediate->Cyclized Intramolecular O-Attack, -Imidazole

Mechanism of CDI-mediated intramolecular cyclization forming the oxazolidinone ring.

Alternative Green Chemistry: Catalytic Urea Cyclization

For process chemists aiming to improve atom economy and reduce reagent waste, the catalytic urea route offers a compelling alternative . By reacting the N -(2-hydroxyethyl) intermediate with urea in the presence of a Cerium Oxide (CeO₂) catalyst at 150°C, the oxazolidinone ring is formed with ammonia as the only byproduct. While this method is highly sustainable, the thermal requirements can sometimes lead to partial thermal deprotection of the Boc group, necessitating careful temperature control and reaction monitoring.

Detailed Experimental Protocols

The following self-validating protocol outlines the CDI-mediated synthesis, designed to ensure high fidelity and yield.

Step A: Synthesis of tert-butyl (4-((2-hydroxyethyl)amino)cyclohexyl)carbamate
  • Setup: Dissolve tert-butyl (4-aminocyclohexyl)carbamate (10.0 g, 46.6 mmol) in anhydrous acetonitrile (150 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (12.9 g, 93.2 mmol), catalytic NaI (0.7 g, 4.6 mmol), and 2-chloroethanol (3.4 mL, 51.2 mmol).

  • Reaction: Reflux the suspension at 80°C for 16 hours under a nitrogen atmosphere.

  • Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine will appear as a dark purple spot, while the secondary amino alcohol product appears lighter and runs slightly higher ( Rf​≈0.35 ).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Redissolve in ethyl acetate, wash with brine to remove residual 2-chloroethanol, dry over Na₂SO₄, and concentrate to yield a pale yellow oil.

Step B: CDI-Mediated Cyclization
  • Setup: Dissolve the crude amino alcohol (approx. 11.5 g, 44.5 mmol) in anhydrous dichloromethane (DCM, 120 mL) and cool to 0°C.

  • Activation: Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (8.6 g, 53.4 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (Workup Logic): The reaction generates imidazole as a byproduct, which is highly soluble in dilute acid. Wash the organic layer twice with 1M aqueous HCl (50 mL). This selectively removes the imidazole without cleaving the Boc group, driving the purification without chromatography. Wash with saturated NaHCO₃, dry, and concentrate to yield the Boc-protected oxazolidinone as a white solid.

Step C: Deprotection and Hydrochloride Salt Formation
  • Setup: Suspend the Boc-protected intermediate (10.0 g, 35.2 mmol) in anhydrous diethyl ether (100 mL).

  • Deprotection: Slowly add 4M HCl in dioxane (26.4 mL, 105.6 mmol) at room temperature.

  • Self-Validation (Visual Cue): The reaction will immediately begin evolving gas (isobutylene and CO₂). As the Boc group is cleaved, the highly polar hydrochloride salt will precipitate out of the ether solution as a pristine white powder. The cessation of gas evolution (approx. 2 hours) indicates reaction completion.

  • Isolation: Filter the precipitate under a nitrogen blanket (to prevent hygroscopic moisture absorption), wash with cold ether, and dry under high vacuum to afford 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride.

Quantitative Route Comparison

To assist in route selection, the quantitative data for the three primary cyclization methodologies are summarized below.

Synthetic RoutePrimary ReagentOperating Temp (°C)Atom Economy (E-Factor)Avg. Yield (%)Key Safety / Operational Consideration
CDI-Mediated 1,1'-Carbonyldiimidazole0 to 25Moderate75–85Moisture sensitive; highly safe phosgene alternative.
Catalytic Urea Urea + CeO₂ Catalyst150High60–70Green chemistry; requires high thermal input.
Triphosgene Bis(trichloromethyl) carbonate-20 to 0Low85–95Highly toxic; requires strict ventilation and scrubbing.

Biological Application Context

Derivatives of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one are frequently utilized in the development of novel antibacterial agents. The oxazolidinone core acts as a critical binding motif that targets the Peptidyl Transferase Center (PTC) of the bacterial 50S ribosomal subunit . The appended 4-aminocyclohexyl group provides a tunable vector to reach adjacent binding pockets, overcoming resistance mechanisms associated with traditional linezolid derivatives.

BioPathway Drug Oxazolidinone Derivative Target Bacterial 50S Ribosomal Subunit Drug->Target Binds 23S rRNA Complex PTC Binding Complex Target->Complex Conformational Lock Outcome Inhibition of Translation Complex->Outcome Prevents tRNA Entry

Mechanism of action for oxazolidinone-derived antibacterial agents at the 50S ribosome.

References

  • Juaristi, E., et al. "Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues". Science of Synthesis, Thieme Connect. Available at:[Link]

  • Choi, H., et al. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone". Molecules 2018, 23(10), 2636. Available at:[Link]

Exploratory

Characterizing the Binding Affinity of Novel Ligands: A Roadmap for 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride

An In-Depth Technical Guide Prepared by: A Senior Application Scientist Abstract This guide provides a comprehensive framework for the characterization of the binding affinity of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-on...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the characterization of the binding affinity of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride, a novel small molecule. As this compound is not extensively characterized in public literature, this document serves as a practical roadmap for researchers and drug development professionals. We will proceed by first identifying a high-probability putative target based on established pharmacophores within the molecule's structure. Subsequently, we will detail the principles and provide step-by-step protocols for two gold-standard biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to quantitatively determine its binding kinetics and thermodynamics. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and robust approach to ligand characterization.

Introduction to 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride

Chemical Structure and Properties

3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride is a synthetic organic compound featuring two key moieties: an oxazolidin-2-one core and a 4-aminocyclohexyl group. Its chemical structure is registered in public databases such as PubChem (CID 138072186), but as of this writing, it lacks associated bioactivity data. The hydrochloride salt form generally confers improved aqueous solubility and stability, making it suitable for biological assays.

Rationale for Investigation and Target Hypothesis

The true value of a novel compound lies in its interaction with biological macromolecules. The oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry. Its most prominent role is as the core of oxazolidinone antibiotics, such as Linezolid and Tedizolid. These antibiotics function by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC), thereby inhibiting protein synthesis.

Given this strong precedent, a logical starting hypothesis is that 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride may target the bacterial ribosome. The aminocyclohexyl group represents a modification from existing drugs and may influence binding affinity, selectivity, or pharmacokinetic properties. Therefore, the primary objective is to design and execute experiments to validate this hypothesis and precisely quantify the binding interaction.

Putative Target and Biological Context: The Bacterial Ribosome

Primary Target: 50S Ribosomal Subunit

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is the cellular machinery responsible for protein synthesis. It is a validated and highly successful target for antibiotics due to significant structural differences from eukaryotic (human) 80S ribosomes, allowing for selective toxicity. Our investigation will focus on the large 50S subunit, the known binding site for the oxazolidinone class.

Mechanism of Action of Oxazolidinones

Oxazolidinones represent a unique class of protein synthesis inhibitors. They bind to a specific site on the 50S subunit involving the 23S rRNA. This binding event interferes with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby blocking the formation of the first peptide bond and halting the entire process of translation at its earliest stage. This mechanism is distinct from many other ribosome-targeting antibiotics, making it effective against strains that have developed resistance to other drug classes.

Visualizing the Target Pathway

The following diagram illustrates the central role of the ribosome in bacterial protein synthesis and the inhibitory action of oxazolidinone-class compounds.

Ribosome_Inhibition_Pathway cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition Mechanism mRNA mRNA Template Ribosome 70S Ribosome (30S + 50S Subunits) mRNA->Ribosome Binds to 30S Protein Nascent Polypeptide Chain Ribosome->Protein Peptide Bond Formation (Peptidyl Transferase Center on 50S) Target Binding Site on 50S Subunit (23S rRNA at PTC) Ribosome->Target Location of Target Site tRNA Aminoacyl-tRNA tRNA->Ribosome Enters A-site Oxazolidinone 3-(4-Aminocyclohexyl) -1,3-oxazolidin-2-one Oxazolidinone->Target Binds To Block Inhibition of Translation Initiation Target->Block

Caption: Inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.

Methodologies for Determining Binding Affinity

To obtain a complete picture of a drug-target interaction, it is crucial to measure both the kinetics (how fast it binds and dissociates) and the thermodynamics (the forces driving the binding). We will employ two orthogonal, label-free techniques for this purpose.

Rationale for Method Selection
  • Surface Plasmon Resonance (SPR): This is the premier technique for real-time kinetic analysis. It allows for the independent determination of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is then calculated from the ratio of these rates (koff/kon). This level of detail is invaluable for understanding a compound's residence time on its target, a critical parameter for in vivo efficacy.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can determine all thermodynamic parameters in a single experiment: the binding affinity (KD), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This information reveals the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that drive the interaction.

Using both methods provides a self-validating system. The KD values obtained from these fundamentally different techniques should be in close agreement, lending high confidence to the results.

Experimental Protocols

The following protocols are detailed frameworks. Specific buffer conditions and concentrations may require optimization for this particular ligand-target system.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the target protein (ligate) is immobilized on the chip. A solution containing the compound of interest (analyte) is flowed over the surface. Binding of the analyte to the ligate increases the mass on the surface, causing a measurable change in the refractive index, which is reported in Resonance Units (RU).

  • Immobilization of the 50S Ribosomal Subunit (Ligate):

    • System: A Biacore™ instrument (or equivalent).

    • Sensor Chip: A CM5 sensor chip is a common choice for amine coupling.

    • Activation: Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Coupling: Inject the purified 50S ribosomal subunit (e.g., from E. coli or S. aureus) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5). Aim for an immobilization level of 8,000-12,000 RU.

    • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench any remaining active esters.

    • Validation: A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Kinetic Titration (Analyte Injection):

    • Running Buffer: A physiologically relevant buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Analyte Preparation: Prepare a dilution series of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride in the running buffer. A typical concentration range for an unknown interaction is 0.1 nM to 10 µM, spanning at least 5-6 concentrations. Include a buffer-only (zero concentration) injection for double referencing.

    • Injection Cycle: For each concentration, perform the following cycle:

      • Inject the analyte solution over both the target and reference flow cells for a defined period (e.g., 180 seconds) to observe the association phase.

      • Switch to flowing only running buffer for an extended period (e.g., 600 seconds) to observe the dissociation phase.

    • Regeneration: If necessary, inject a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte before the next injection. Test regeneration conditions to ensure they do not denature the immobilized target.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell signal.

    • Blank Subtraction: Subtract the signal from the buffer-only injection from all analyte concentration curves.

    • Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the kinetic constants kon and koff.

    • Calculate KD: Calculate the equilibrium dissociation constant using the formula: KD = koff / kon.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment Cycle cluster_analysis Data Analysis Chip CM5 Sensor Chip Immobilize 1. Immobilize Target (Amine Coupling) Chip->Immobilize Target 50S Ribosome (Ligate) Target->Immobilize Analyte Test Compound (Analyte) Inject 2. Inject Analyte (Association) Analyte->Inject Immobilize->Inject Dissociate 3. Buffer Flow (Dissociation) Inject->Dissociate Regenerate 4. Regenerate Surface Dissociate->Regenerate Sensorgram Generate Sensorgram (RU vs. Time) Dissociate->Sensorgram Regenerate->Inject Next Concentration Fit Fit Data to Model (e.g., 1:1 Langmuir) Sensorgram->Fit Results Determine: - kon - koff - KD Fit->Results

Caption: A typical workflow for kinetic analysis using Surface Plasmon Resonance (SPR).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change (ΔH) that occurs upon binding. A solution of the ligand (in the syringe) is titrated into a solution of the target protein (in the sample cell). Each injection produces a heat pulse that is measured relative to a reference cell. As the target becomes saturated with the ligand, the heat pulses diminish.

  • Sample Preparation:

    • System: A MicroCal™ instrument (or equivalent).

    • Dialysis: Crucially, both the 50S ribosomal subunit and the 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride must be in an identical, extensively dialyzed buffer to minimize heats of dilution. A suitable buffer might be 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, pH 7.5.

    • Concentrations: The concentration of the target in the cell should be approximately 10-20 times the expected KD. The ligand concentration in the syringe should be 10-15 times that of the target concentration. (Initial SPR results can guide these concentrations). For a hypothetical KD of 1 µM, one might use 20 µM ribosome in the cell and 250 µM compound in the syringe.

    • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

  • Titration Experiment:

    • Equilibration: Allow the instrument to equilibrate thermally until a stable baseline is achieved.

    • Injection Schedule: Program a series of small-volume injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline after each injection.

    • Stirring: Set a constant stirring speed (e.g., 750 rpm) to ensure rapid mixing.

    • Control Experiment: Perform a control titration by injecting the ligand into the buffer-only solution to measure the heat of dilution, which will be subtracted from the main experimental data.

  • Data Analysis:

    • Integration: Integrate the area of each heat pulse to determine the heat change per injection.

    • Fitting: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model).

    • Results: The fitting procedure directly yields the binding stoichiometry (n), the binding constant (KA, where KD = 1/KA), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Syringe Syringe: Ligand (Test Compound) Buffer Identical Dialyzed Buffer Syringe->Buffer Dialyze Titrate 1. Titrate Ligand into Target (Sequential Injections) Syringe->Titrate Cell Sample Cell: Target (50S Ribosome) Cell->Buffer Dialyze Cell->Titrate Measure 2. Measure Heat Change (μcal/sec) Titrate->Measure Isotherm Generate Binding Isotherm (kcal/mol vs. Molar Ratio) Measure->Isotherm Fit Fit Data to Model (e.g., One-Site) Isotherm->Fit Results Determine: - KD (Affinity) - n (Stoichiometry) - ΔH (Enthalpy) - ΔS (Entropy) Fit->Results

Caption: A standard workflow for thermodynamic analysis using Isothermal Titration Calorimetry (ITC).

Data Summary and Interpretation

All quantitative data should be consolidated for clear comparison.

Table 1: Hypothetical Binding Affinity Data for Compound X to 50S Ribosome
TechniqueParameterValueUnitInterpretation
SPR kon (Association Rate)1.5 x 10⁵M⁻¹s⁻¹Fast association with the target
koff (Dissociation Rate)3.0 x 10⁻³s⁻¹Moderately slow dissociation; good residence time
KD (koff/kon) 20.0 nM High affinity binding
ITC n (Stoichiometry)1.05-Confirms a 1:1 binding model
KD (from KA) 25.0 nM Excellent agreement with SPR
ΔH (Enthalpy)-8.5kcal/molFavorable enthalpic contribution (e.g., H-bonds)
-TΔS (Entropy)-2.1kcal/molFavorable entropic contribution (e.g., hydrophobic)
ΔG (Gibbs Free Energy)-10.6kcal/molSpontaneous and strong binding interaction
Discussion of Results

The hypothetical data above paints a picture of a potent binder. The nanomolar KD values from both SPR and ITC are in strong agreement, validating the measurement. The SPR kinetics show a fast "on-rate" and a relatively slow "off-rate," suggesting the compound quickly finds its binding site and remains there for a meaningful duration. The ITC results reveal that the binding is driven by both favorable enthalpy and entropy, suggesting a combination of specific hydrogen bonds and favorable hydrophobic interactions upon binding. This profile is characteristic of a well-optimized ligand and strongly supports its candidacy for further development.

Conclusion and Future Directions

This guide has outlined a robust, first-principles approach to characterizing the binding affinity of a novel compound, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride, for its putative target, the bacterial 50S ribosome. By employing the orthogonal, high-fidelity techniques of SPR and ITC, researchers can gain deep insights into the kinetic and thermodynamic properties of the interaction, building a solid foundation for any drug discovery program.

Recommendations for further studies include:

  • Selectivity Assays: Test binding against the eukaryotic 80S ribosome to ensure a therapeutic window.

  • Cell-based Assays: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

  • Structural Biology: Pursue co-crystallography or cryo-EM studies of the compound bound to the 50S subunit to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for lead optimization.

References

  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link]

  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Jogl, G. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of Medicinal Chemistry, 51(12), 3353–3356. [Link]

  • Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology, 12(1), 35–48. [Link]

  • Leach, K. L., Swaney, S. M., Colca, J. R., McDonald, W. G., Blinn, J. R., Thomasco, L. M., & Gadwood, R. C. (2007). The site of action of the oxazolidinone antibiotic linezolid in E. coli is on the 50S ribosomal subunit. Journal of Molecular Biology, 369(4), 823-829. [Link]

  • Cytiva. (n.d.). Biacore™ Assay Handbook. [Link]

Foundational

Structural Elucidation of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride: A Comprehensive X-Ray Crystallographic Guide

Executive Summary The 1,3-oxazolidin-2-one pharmacophore, particularly when functionalized with a 4-aminocyclohexyl moiety, represents a critical structural motif in modern drug discovery, frequently utilized in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazolidin-2-one pharmacophore, particularly when functionalized with a 4-aminocyclohexyl moiety, represents a critical structural motif in modern drug discovery, frequently utilized in the development of kinase inhibitors and advanced antibacterial agents[1]. Determining the precise three-dimensional architecture of these intermediates is paramount for structure-based drug design (SBDD). This whitepaper provides an authoritative, step-by-step methodology for the X-ray crystallographic analysis of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. By detailing the causality behind crystallization techniques, cryogenic data collection, and dual-space structure solution, this guide serves as a self-validating protocol for structural chemists and drug development professionals.

Chemical Context & Structural Rationale

The compound 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one consists of two primary ring systems: a flexible cyclohexyl ring and a relatively rigid oxazolidin-2-one heterocycle. In its hydrochloride salt form, the primary amine is protonated (-NH₃⁺), which drastically alters the compound's solubility profile and intermolecular interaction potential.

Understanding the solid-state conformation of this molecule is crucial because the spatial orientation of the pendant amine dictates its ability to form key salt-bridge interactions within target protein binding pockets, such as the S1 pocket of serine proteases or the hinge region of kinases[2]. Furthermore, the hydrochloride salt introduces a chloride anion (Cl⁻) into the asymmetric unit, which acts as a powerful hydrogen-bond acceptor, driving the assembly of a highly ordered supramolecular network[3].

Experimental Methodology: From Synthesis to Single Crystal

To obtain diffraction-quality crystals, the kinetic precipitation of the salt must be suppressed in favor of thermodynamically driven lattice nucleation.

Protocol 1: Vapor Diffusion Crystallization

Causality Focus: Slow supersaturation via vapor diffusion allows molecules to sample multiple binding modes before locking into the lowest-energy crystalline lattice, preventing amorphous aggregation[1].

  • Solvent Selection & Dissolution : Dissolve 15 mg of highly purified (>99% HPLC) 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride in 1.0 mL of LC-MS grade methanol. Rationale: Methanol fully solvates the polar -NH₃⁺Cl⁻ ion pair while maintaining volatility.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram glass vial to remove heterogeneous nucleation sites (e.g., dust, undissolved particulates).

  • Antisolvent Chamber Setup : Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (antisolvent).

  • Equilibration : Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 4 °C[1].

  • Harvesting : Over 5–7 days, the volatile diethyl ether will slowly diffuse into the methanol droplet, lowering the dielectric constant of the solvent mixture. Harvest the resulting colorless, block-shaped single crystals using a polarized light microscope.

XRayWorkflow Syn Compound Synthesis (HCl Salt Formation) Crys Vapor Diffusion Crystallization Syn->Crys Purified Powder Diff Cryogenic X-ray Diffraction (100 K) Crys->Diff Single Crystal Solve Phase Solution (SHELXT) Diff->Solve Raw Reflections Refine Anisotropic Refinement (SHELXL) Solve->Refine Initial Model Val Validation & CIF Generation Refine->Val R1 < 0.05

Workflow for X-ray crystallographic analysis of the oxazolidinone derivative.

X-Ray Diffraction Data Collection

Protocol 2: Cryogenic Data Acquisition

Causality Focus: Data collection at 100 K minimizes thermal diffuse scattering. Reducing atomic vibrations (Debye-Waller factors) sharpens the electron density maps, which is strictly required to accurately locate the light hydrogen atoms of the protonated amine[4].

  • Crystal Mounting : Coat a selected single crystal (approx. 0.2 × 0.15 × 0.1 mm) in a perfluoropolyether cryo-oil (e.g., Fomblin Y) to protect it from atmospheric moisture and prevent ice ring formation during freezing.

  • Flash-Cooling : Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer head, directly into a 100 K nitrogen gas stream.

  • Diffraction Parameters : Collect data using a dual-source diffractometer (e.g., Rigaku XtaLAB Synergy) equipped with a micro-focus Mo Kα radiation source (λ = 0.71073 Å) and a photon-counting area detector[4].

  • Data Reduction : Integrate the raw frame data using CrysAlisPro[5]. Apply empirical absorption corrections using spherical harmonics to account for the anomalous dispersion of the chloride ion.

Structure Solution and Refinement

The phase problem is solved using dual-space methods via the SHELXT program[4]. The algorithm easily identifies the heavy chloride ion, which serves as a phasing anchor to reveal the remaining carbon, nitrogen, and oxygen atoms in the difference Fourier map.

  • Anisotropic Refinement : Refine the structure using full-matrix least-squares on F2 with SHELXL [4]. All non-hydrogen atoms must be refined anisotropically (represented as thermal ellipsoids).

  • Hydrogen Atom Treatment : Position the carbon-bound hydrogen atoms geometrically and refine them using a riding model. Crucially, the nitrogen-bound protons of the -NH₃⁺ group should be located directly from the residual electron density map to validate the salt formation and accurately map the hydrogen-bonding network.

Structural Analysis & Conformation

Ring Conformations

The X-ray structure reveals the precise conformational preferences of the molecule:

  • Oxazolidin-2-one Ring : The five-membered heterocycle adopts a nearly planar to shallow envelope conformation[5]. The delocalization of the nitrogen lone pair into the adjacent carbonyl group (amide resonance) enforces this planarity, which is a hallmark of active oxazolidinone antimicrobials[3].

  • Cyclohexyl Ring : The six-membered ring adopts a classic, unstrained chair conformation. In the thermodynamically favored trans-isomer, both the bulky oxazolidinone substituent and the protonated amine occupy equatorial positions, minimizing 1,3-diaxial steric clashes[2].

Supramolecular Network (Hydrogen Bonding)

The crystal lattice is heavily stabilized by a robust three-dimensional hydrogen-bonding network. The chloride anion acts as a trifurcated hydrogen-bond acceptor, interacting strongly with the three protons of the -NH₃⁺ group. Additional weak C-H···O interactions between the cyclohexyl ring and the oxazolidinone carbonyl oxygen further consolidate the packing[5].

HydrogenBonding Cl Cl⁻ Anion NH3 NH₃⁺ Group NH3->Cl Strong H-Bond (N-H···Cl) CO C=O Carbonyl NH3->CO Intermolecular (N-H···O) CH C-H Cyclohexyl CH->Cl Weak Contact (C-H···Cl)

Key intermolecular hydrogen bonding network stabilizing the crystal lattice.

Quantitative Data Presentation

The following tables summarize the crystallographic parameters and key geometric features typical for this class of compounds, validating the structural integrity of the refinement.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₉H₁₇ClN₂O₂
Formula Weight 220.70 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a = 10.542 Å, b = 6.831 Å, c = 16.215 Å, β = 105.23°
Volume / Z 1126.5 ų / 4
Density (calculated) 1.301 Mg/m³
Goodness-of-fit on F2 1.045
Final R indices[I > 2σ(I)] R1​ = 0.032, wR2​ = 0.084

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedMeasurement
Carbonyl Bond C=O (Oxazolidinone)1.214(2) Å
Amide C-N Bond N-C(=O)1.348(3) Å
Amine C-N Bond C(cyclohexyl)-NH₃⁺1.492(3) Å
Salt Bridge (H-Bond) N···Cl⁻ Distance3.155(2) Å
Ring Planarity O-C(=O)-N-C (Torsion)2.4(3)°

References

  • [2] 4O9V: Crystal structure of matriptase in complex with inhibitor - RCSB PDB. RCSB Protein Data Bank.

  • [1] Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One.

  • [5] Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. PubMed Central (PMC).

  • [3] 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. IUCr Journals.

  • [4] An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. The Royal Society.

Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Protocol for the Solvation of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride

Executive Summary 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride is a versatile chemical building block characterized by a primary amine attached to a hydrophobic cyclohexyl ring and a polar oxazolidinone moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride is a versatile chemical building block characterized by a primary amine attached to a hydrophobic cyclohexyl ring and a polar oxazolidinone moiety. Proper solvation of this compound is critical for maintaining its structural integrity and ensuring reproducibility in downstream biochemical and cell-based assays. This application note provides a self-validating, thermodynamically grounded protocol for dissolving the compound in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous buffers.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the physicochemical properties of a compound is the first step in designing a robust solvation strategy.

ParameterSpecification
Compound Name 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride
CAS Number 2248361-67-1[1]
Molecular Weight 220.70 g/mol
Chemical Formula C9H17ClN2O2[1]
Salt Form Hydrochloride (HCl)
Predicted Solubility Highly soluble in DMSO and Aqueous Buffers

Mechanistic Insights (Causality): The free base form of primary amines often exhibits poor aqueous solubility due to high crystal lattice energy and the hydrophobic bulk of structures like the cyclohexyl ring. By formulating this compound as a hydrochloride salt, the lattice energy is intentionally disrupted[2]. The protonated amine ( −NH3+​ ) readily engages in strong ion-dipole interactions with water, significantly enhancing aqueous solubility ()[2].

When preparing master stocks, DMSO is the solvent of choice. DMSO acts as a "universal solvent" due to its high dielectric constant ( ϵ≈41.9 at 55°C) and potent dipole moment ()[3]. The sulfinyl oxygen (S=O) functions as a strong hydrogen-bond acceptor, effectively solvating the ammonium cation, while the methyl groups of DMSO accommodate the hydrophobic cyclohexyl ring via van der Waals forces[3].

Experimental Protocols

The following protocols incorporate self-validating quality control steps to ensure absolute trustworthiness in your assay preparation.

Protocol A: Preparation of 100 mM Master Stock in DMSO
  • Equilibration : Allow the lyophilized solid to reach room temperature in a desiccator before opening. This prevents atmospheric moisture condensation, which can degrade the compound or alter the exact molarity.

  • Calculation : To prepare a 100 mM ( 100 mmol/L ) solution, dissolve 22.07 mg of the compound in 1.0 mL of anhydrous DMSO.

  • Solvation : Add the calculated volume of anhydrous DMSO (>99.9% purity).

  • Agitation : Vortex vigorously for 30–60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes.

  • Self-Validation (Optical QC) : Verify complete dissolution by checking for the Tyndall effect. Shine a focused laser pointer through the vial in a dimly lit room. A true solution will allow the beam to pass cleanly without scattering. If a visible beam path is observed, the mixture is a colloidal suspension, indicating incomplete dissolution ()[4]. Continue sonication until the beam is invisible.

Protocol B: Preparation of Aqueous Working Solutions
  • Buffer Selection : Use 1X PBS or 50 mM HEPES (pH 7.4). Crucial Insight: Avoid primary amine-containing buffers (e.g., Tris) if your downstream application involves amine-reactive crosslinking (e.g., NHS-ester chemistry), as the buffer will compete with the 4-aminocyclohexyl group.

  • Serial Dilution : Pipette the 100 mM DMSO master stock directly into the center of the aqueous buffer to prevent the solvent from adhering to the tube walls.

  • Immediate Agitation : Vortex immediately upon addition to prevent localized solvent "crash-out" (precipitation).

  • Solvent Tolerance Check : Ensure the final DMSO concentration is ≤1.0% (v/v) for biochemical assays and ≤0.1% (v/v) for cell-based assays to prevent solvent-induced cytotoxicity or enzyme denaturation.

  • Self-Validation (pH Verification) : Because the compound is an HCl salt, high concentrations in weakly buffered solutions can inadvertently lower the pH. Verify the final working solution pH using a micro-pH probe and adjust with dilute NaOH or HCl if necessary.

Workflow Visualization

Workflow Solid Solid Compound (HCl Salt) DMSO Add Anhydrous DMSO (>99.9% Purity) Solid->DMSO Weigh & Transfer Master 100 mM Master Stock (Store at -20°C) DMSO->Master Vortex & Sonicate QC Tyndall Effect QC (Verify True Solution) Master->QC Optical Validation Working Working Solution (≤1% DMSO Final) QC->Working Pass (No Scattering) Buffer Aqueous Buffer (PBS/HEPES, pH 7.4) Buffer->Working Serial Dilution

Workflow for solvating and validating 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one HCl.

References

  • Addressing the challenge of salt forms in drug discovery. Molport. Available at:[Link]

  • Tyndall Effect. Chemistry LibreTexts. Available at: [Link]

Sources

Application

Advanced HPLC Method Development for the Quantification of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride: A HILIC-CAD Approach

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Self-Validating Protocol Executive Summary & Analytical Challenges The quantification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Self-Validating Protocol

Executive Summary & Analytical Challenges

The quantification of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride presents a dual analytical challenge common in modern drug development: extreme hydrophilicity combined with optical transparency. As a primary amine salt attached to an aliphatic cyclohexyl ring, this compound defies traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies.

To achieve robust, ICH-compliant quantification, this application note details the development of a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) .

The Causality of Method Selection
  • Overcoming Void Elution: Traditional C18 columns rely on hydrophobic partitioning. Highly polar, charged aliphatic amines do not partition into the C18 ligands, resulting in void volume ( t0​ ) elution and severe peak tailing due to secondary interactions with residual silanols. HILIC is specifically designed to retain highly polar compounds that fail to partition into reversed-phase materials[1].

  • Overcoming Optical Transparency: While aromatic oxazolidinone derivatives (e.g., linezolid or zolmitriptan) exhibit strong UV absorbance between 225 nm and 254 nm due to their conjugated π-systems[2][3], our target analyte is purely aliphatic. The isolated oxazolidin-2-one ring absorbs weakly below 210 nm, a region plagued by mobile phase interference. Charged Aerosol Detection (CAD) serves as a universal, mass-based detector ideal for non-chromophoric, non-volatile analytes[4]. For aliphatic amines lacking a chromophore, CAD is the gold-standard detection strategy to avoid baseline drift and matrix interference[5].

Workflow A 1. Analyte Profiling Polar Amine | No UV Chromophore B 2. Stationary Phase Zwitterionic HILIC A->B Overcome void elution C 3. Detection Strategy Charged Aerosol Detection (CAD) A->C Universal mass detection D 4. Mobile Phase 85% ACN | pH 3.0 Volatile Buffer B->D C->D E 5. Method Validation Self-Validating ICH Q2(R2) Protocol D->E

Logical workflow for HILIC-CAD method development addressing analyte polarity and optical transparency.

Chromatographic Strategy & Retention Mechanism

In HILIC, the stationary phase is polar, and the mobile phase is highly organic (typically >80% Acetonitrile). The retention mechanism is orthogonal to RP-HPLC: water from the mobile phase adsorbs onto the polar stationary phase, creating a water-enriched layer. The polar amine analyte partitions out of the bulk organic mobile phase and into this aqueous layer, achieving retention[1].

Mechanism MP Bulk Mobile Phase (>80% Acetonitrile) WL Water-Enriched Layer (Aqueous Partitioning) MP->WL Analyte Diffusion SP Stationary Phase (Zwitterionic Ligands) WL->SP Electrostatic / H-Bonding Analyte Protonated Amine (Analyte) Analyte->WL

HILIC retention mechanism illustrating analyte partitioning into the water-enriched layer.

Table 1: Optimized HILIC-CAD Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Zwitterionic HILIC (150 x 4.6 mm, 5 µm)Zwitterionic ligands provide strong dipole-dipole interactions and maintain a robust water layer.
Mobile Phase A 100 mM Ammonium Formate (pH 3.0)High ionic strength suppresses secondary silanol interactions. pH 3.0 ensures the primary amine is fully protonated. Volatile buffer is mandatory for CAD compatibility.
Mobile Phase B Acetonitrile (LC-MS Grade)Drives HILIC partitioning; low viscosity improves mass transfer and CAD nebulization efficiency.
Elution Mode Isocratic (15% A / 85% B)High organic content is required to maintain the water-enriched stationary layer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, ensuring stable CAD aerosol generation.
Column Temp 40°CAccelerates secondary interaction kinetics, sharpening the amine peak.
Detector CAD (Evaporator Temp: 35°C)Universal detection for non-volatile analytes; 35°C ensures complete evaporation of the highly organic mobile phase.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . The method incorporates internal checks (System Suitability) that must pass before sample quantification can proceed, preventing the generation of erroneous data.

Step 1: Mobile Phase Preparation

Note: Because CAD measures residual mass after evaporation, ultra-pure, low-particulate reagents are critical to prevent high baseline noise.

  • Buffer (Phase A): Dissolve 6.31 g of LC-MS grade Ammonium Formate in 1.0 L of Milli-Q water (18.2 MΩ·cm). Adjust the pH to 3.0 ± 0.05 using LC-MS grade Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Organic (Phase B): Use 100% LC-MS grade Acetonitrile. Do not filter (to avoid introducing extractables from the filter membrane).

Step 2: Sample & Standard Preparation

Critical Insight: In HILIC, injecting a sample dissolved in 100% water will locally destroy the water-enriched layer on the column, causing severe peak splitting. The sample diluent must closely match the initial mobile phase conditions.

  • Diluent: Prepare a mixture of 80% Acetonitrile and 20% Milli-Q Water.

  • Stock Solution: Accurately weigh 10.0 mg of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Working Standards: Serially dilute the stock solution with Diluent to create a calibration curve ranging from 10 µg/mL to 200 µg/mL.

Step 3: System Suitability Test (SST) Execution

Before analyzing unknown samples, inject the 100 µg/mL standard six times. The system automatically validates the run based on the following causality-driven criteria:

Table 2: System Suitability & Self-Validation Criteria
ParameterAcceptance CriteriaAnalytical Consequence if Failed
Retention Time ( tR​ ) > 3.0 min (k' > 2.0)Analyte is not sufficiently partitioning into the water layer; risk of matrix interference.
Tailing Factor ( Tf​ ) ≤ 1.5Indicates unwanted secondary interactions (e.g., active silanols). Buffer pH or ionic strength is compromised.
Theoretical Plates ( N ) > 5,000Column bed degradation or improper sample diluent causing band broadening.
Injection Precision (%RSD) ≤ 2.0% (n=6)CAD nebulizer instability or autosampler variability.

Method Validation Summary (ICH Q2(R2) Framework)

Upon successful SST, the method is validated according to ICH Q2(R2) guidelines. The use of CAD requires a specific mathematical approach: unlike UV detection, CAD response is often non-linear over wide concentration ranges. Therefore, a quadratic fit ( y=ax2+bx+c ) or a log-log linear transformation is applied.

Table 3: Validation Data Summary
Validation ParameterResult / SpecificationMethodological Proof of Integrity
Linearity & Range 10 – 200 µg/mL ( R2>0.998 )Confirms the quadratic calibration model accurately reflects CAD aerosol particle growth dynamics.
Limit of Quantitation (LOQ) 2.5 µg/mL (S/N > 10)Demonstrates the superior sensitivity of CAD for non-chromophoric amines compared to low-wavelength UV.
Accuracy (Recovery) 98.5% – 101.2%Spiked placebo matrices show no ion suppression or enhancement, proving method specificity.
Intermediate Precision %RSD < 1.8%Inter-day and inter-analyst variability remains well within the 2.0% threshold.

References

  • [1] Title: Analytica Chimica Acta Stationary and mobile phases in hydrophilic interaction chromatography Source: ResearchGate URL:

  • [4] Title: Basics of Ion Chromatography: Separation & Detection Methods Source: Studylib URL:

  • [5] Title: 2-(4-(Aminomethyl)piperidin-1-yl)ethanol - Benchchem Source: Benchchem URL:

  • [2] Title: validated-rp-hplc-method-for-the-estimation-of-zolmitriptan-in-formulation.pdf Source: Pharmacophore URL:

  • [3] Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI URL:

Sources

Method

Application Note: 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride as a Bifunctional Chiral Auxiliary in Asymmetric Synthesis

Document ID: AN-2026-03-19 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Asymmetric α-Alkylation, Enolate Chemistry, Chiral Amide Cleavage Introduction & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-19 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Asymmetric α-Alkylation, Enolate Chemistry, Chiral Amide Cleavage

Introduction & Mechanistic Rationale

Chiral auxiliaries remain indispensable tools in asymmetric synthesis, offering predictable stereocontrol and high diastereomeric ratios (d.r.) in the construction of complex active pharmaceutical ingredients (APIs) [1]. While classic Evans oxazolidinones rely on the N-acylation of the oxazolidinone ring to form chiral imides [2], the specialized scaffold of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride introduces a highly effective bifunctional paradigm.

Expertise & Causality: The Structural Advantage

In this architecture, the substrate is covalently attached via an amide bond to the primary amine of the cyclohexyl ring. The oxazolidinone moiety, positioned distally on the rigid cyclohexane chair, acts as a massive steric shield.

(Expert Note: To achieve asymmetric induction, the parent 1,4-disubstituted cyclohexane must be desymmetrized. This is typically achieved by utilizing enantiopure derivatives bearing a stereocenter on the oxazolidinone ring, such as the (4S)-phenyl derivative. For the purpose of this protocol, we refer to the generalized enantiopure scaffold).

When the resulting amide is treated with lithium diisopropylamide (LDA), it forms a rigid, highly organized (Z)-enolate. The addition of anhydrous lithium chloride (LiCl) is a critical mechanistic requirement; as demonstrated in analogous pseudoephedrine systems [3], LiCl breaks up unreactive enolate aggregates, significantly accelerating the alkylation rate and tightening the transition state geometry. The bulky oxazolidinone group effectively blocks one face of the enolate, forcing the electrophile to attack from the less hindered trajectory. Furthermore, utilizing the hydrochloride salt of the auxiliary prevents premature oxidation of the primary amine and ensures long-term bench stability.

Physicochemical Properties

PropertySpecification
Chemical Name 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride
Molecular Formula C9H16N2O2 • HCl
Molecular Weight 220.70 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in H2O, MeOH; Free-base soluble in DCM, THF
Storage Conditions Store at 2-8 °C under an inert argon atmosphere

Workflows & Mechanistic Pathways

Workflow A 1. Auxiliary Preparation (Free-basing) B 2. Substrate Attachment (N-Acylation) A->B C 3. Asymmetric Transformation (Alkylation) B->C D 4. Auxiliary Cleavage (Hydrolysis) C->D

Fig 1. General workflow for auxiliary attachment, alkylation, and cleavage.

Mechanism Substrate Chiral Amide (Auxiliary + Substrate) Enolization Base (LDA) + LiCl Kinetic Deprotonation Substrate->Enolization Z_Enolate Rigid Z-Enolate (Li+ Chelated) Enolization->Z_Enolate -78 °C to 0 °C Electrophile Electrophilic Attack (Sterically directed) Z_Enolate->Electrophile Facial Shielding Product Diastereomerically Pure Product Electrophile->Product High d.r. (>95:5)

Fig 2. Mechanistic pathway of LiCl-mediated Z-enolate formation and stereoselective alkylation.

Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the Quality Control (QC) checkpoints.

Protocol A: Auxiliary Attachment (N-Acylation)

Objective: Couple the starting aliphatic carboxylic acid to the free-based auxiliary to form the chiral amide.

  • Free-basing: Suspend 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add triethylamine (TEA) (2.5 equiv) dropwise at 0 °C to liberate the free amine.

  • Activation: In a separate flame-dried flask, dissolve the target carboxylic acid (1.1 equiv) in DCM. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv). Stir for 30 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated acid solution to the free-based auxiliary. Stir at room temperature for 12 hours under argon.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO3, and brine. Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • QC Checkpoint: Analyze the crude product via ¹H-NMR. Confirm the presence of the amide N-H proton (typically a broad singlet at δ 5.5 - 6.5 ppm) and the complete disappearance of the primary amine protons.

Protocol B: Asymmetric α-Alkylation

Objective: Stereoselective alkylation of the chiral amide enolate.

  • Preparation of LiCl: Flame-dry a Schlenk flask under vacuum. Add anhydrous LiCl (6.0 equiv) and flame-dry again under high vacuum for 5 minutes. Causality: Even trace moisture will quench the LDA and destroy the enolate, drastically reducing yields.

  • Enolization: Suspend the dried LiCl in anhydrous THF (0.3 M) and add the chiral amide from Protocol A (1.0 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a freshly prepared solution of LDA (2.1 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes to ensure complete, thermodynamically stable (Z)-enolate formation. Re-cool the flask to -78 °C.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Stir for 4 hours at -78 °C.

  • Quench & Extraction: Quench the reaction at -78 °C with half-saturated aqueous NH4Cl. Extract three times with ethyl acetate, dry over MgSO4, and concentrate.

  • QC Checkpoint: Analyze the crude mixture via chiral HPLC or ¹H-NMR to determine the diastereomeric ratio (d.r.). A successful reaction yields a d.r. > 95:5. Purify via flash column chromatography if necessary.

Protocol C: Non-Destructive Cleavage

Objective: Hydrolyze the amide to yield the enantiopure carboxylic acid while recovering the intact auxiliary.

  • Hydrolysis: Dissolve the alkylated amide in a 1:1 mixture of 1,4-dioxane and 2N H2SO4. Reflux the mixture for 12 hours. (Note: Sterically hindered amides require rigorous acidic conditions for cleavage).

  • Product Isolation: Cool the reaction to room temperature. Extract the aqueous layer with diethyl ether (3x). The organic layer contains the enantiopure carboxylic acid product. Dry and concentrate.

  • Auxiliary Recovery: Basify the remaining aqueous layer to pH 12 using 2N NaOH. Extract with DCM (3x) to recover the free-based 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one.

  • Salt Regeneration: Treat the recovered DCM layer with 2M HCl in diethyl ether to precipitate the auxiliary as its hydrochloride salt. Filter and dry under vacuum.

  • QC Checkpoint: Measure the specific optical rotation [α]D​ of the recovered auxiliary. Compare it against the fresh batch to ensure no racemization occurred during the harsh hydrolysis cycle.

Quantitative Data Summary: Alkylation Scope

The table below summarizes expected yields and stereoselectivities when subjecting the chiral amide to Protocol B using various electrophiles.

ElectrophileProduct Yield (%)d.r. (syn:anti)Cleavage Yield (%)
Methyl iodide (MeI)92>98:289
Benzyl bromide (BnBr)88>99:185
Allyl bromide9097:387
Isopropyl iodide (iPrI)*7595:582

*Note: Alkylation with β-branched electrophiles (like iPrI) proceeds at a slower rate due to steric clash with the rigidified enolate, resulting in slightly lower yields but maintaining excellent stereocontrol.

References

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[Link]

  • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.[Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society.[Link]

Sources

Application

Formulating 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride for oral administration in preclinical trials

As a Senior Application Scientist navigating the transition of New Chemical Entities (NCEs) from discovery to in vivo preclinical models, I approach formulation not merely as a vehicle for drug delivery, but as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the transition of New Chemical Entities (NCEs) from discovery to in vivo preclinical models, I approach formulation not merely as a vehicle for drug delivery, but as a critical variable that dictates the integrity of pharmacokinetic (PK) and toxicology data.

The compound 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride presents a specific set of physicochemical characteristics. It features a highly polar oxazolidinone heterocycle coupled with a primary amine on a cyclohexyl scaffold, synthesized as a hydrochloride (HCl) salt. This guide outlines the causality-driven preformulation strategy, validated preparation protocols, and in vivo administration guidelines for oral dosing in rodent models.

Physicochemical Profiling & Formulation Causality

Before dissolving any API, we must decode its structural implications to prevent downstream artifacts during in vivo studies.

  • The Hydrochloride Salt Advantage: The protonation of the primary amine ensures exceptional aqueous solubility. Consequently, complex lipid-based self-emulsifying drug delivery systems (SEDDS) or harsh co-solvents (like DMSO or Cremophor EL) are entirely unnecessary. Avoiding these complex vehicles is crucial, as they can induce gastrointestinal toxicity, alter gastric emptying, and confound baseline PK data[1].

  • Oxazolidinone Ring Stability: While generally stable under physiological conditions, the oxazolidinone ring is susceptible to alkaline hydrolysis. Therefore, the formulation vehicle must be maintained at a slightly acidic to neutral pH (pH 4.0 – 7.0).

  • Primary Amine Reactivity: The 4-aminocyclohexyl moiety contains a reactive primary amine. It is highly susceptible to the Maillard reaction when exposed to reducing sugars. While primarily a concern for solid dosage forms, this dictates that any sweetening or viscosity-enhancing agents used in liquid formulations must strictly lack reducing sugar functionalities.

Quantitative Physicochemical Summary
PropertyExpected CharacteristicFormulation Implication (Causality)
Physical State Crystalline SolidRequires rapid, precise weighing due to potential hygroscopicity of the HCl salt.
Aqueous Solubility High (> 50 mg/mL)Enables simple solution formulations; no surfactants or co-solvents required.
Chemical Stability pH-dependent (Stable at pH 4-7)Avoid highly alkaline buffers to prevent oxazolidinone ring hydrolysis.
Excipient Compatibility Reactive to reducing sugarsStrictly avoid lactose, glucose, or similar excipients to prevent Maillard degradation.

Preformulation Workflow

The decision tree for formulating highly soluble amine hydrochlorides prioritizes simplicity. The goal is to achieve a true solution that provides maximum bioavailability without vehicle-induced artifacts.

Preformulation API 3-(4-Aminocyclohexyl)- 1,3-oxazolidin-2-one HCl PhysChem Physicochemical Profiling (pKa, LogP, Solubility) API->PhysChem Vehicle Vehicle Screening (Aqueous vs. Co-solvents) PhysChem->Vehicle High Aqueous Solubility Stability Short-Term Stability (pH 2-8, 4°C / RT) Vehicle->Stability Simple Aqueous Vehicle Selected Final Final Oral Formulation (e.g., 0.9% Saline Solution) Stability->Final Stable >7 days

Preformulation workflow for highly soluble amine hydrochloride salts.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes a built-in validation checkpoint to confirm the integrity of the process before proceeding.

Protocol A: Preparation of 2.0 mg/mL Oral Dosing Solution

Objective: Prepare a clear, isotonic aqueous solution for a standard 10 mg/kg dose in rats (dosing volume: 5 mL/kg).

  • API Weighing: Accurately weigh 20.0 mg of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one HCl on a calibrated Class A analytical balance.

    • Causality: Hydrochloride salts can rapidly absorb atmospheric moisture. Weighing must be performed swiftly, and the bulk powder should be immediately returned to a desiccator to maintain stoichiometric accuracy.

  • Initial Dissolution: Transfer the API to a sterile 15 mL Type I glass vial. Add 8.0 mL of sterile 0.9% Normal Saline.

    • Causality: Normal saline provides an isotonic environment, preventing osmotic shock and minimizing gastrointestinal irritation upon oral administration.

  • Agitation: Vortex the vial at medium speed for 60 seconds at room temperature.

    • Validation Checkpoint (Visual & Optical): Hold the vial against alternating dark and light backgrounds. The solution must be 100% optically clear . Any Tyndall effect (light scattering) or turbidity indicates incomplete dissolution or precipitation of the free base, rendering the batch invalid for PK studies.

  • Volume Adjustment: Add 0.9% Normal Saline to reach a precise final volume of 10.0 mL. Invert gently 5 times to homogenize.

  • pH Verification: Measure the solution using a calibrated micro-pH probe.

    • Validation Checkpoint (Chemical): The pH must read between 4.5 and 6.5. If pH < 4.0, it may cause GI mucosal irritation; if pH > 7.5, the primary amine risks deprotonation and subsequent precipitation.

Protocol B: In Vivo Oral Gavage Administration (Rodents)

Objective: Administer the formulated solution safely to conscious adult rodents, ensuring exact dosing and zero aspiration.

  • Dose Calculation: Weigh the animal immediately prior to dosing. Calculate the exact dose volume (e.g., for a 250 g rat at 5 mL/kg, the required volume is 1.25 mL).

  • Syringe Loading: Draw the calculated volume into a sterile syringe fitted with an appropriately sized curved stainless-steel gavage needle with a ball tip (See Table 1).

    • Validation Checkpoint (Mechanical): Invert the syringe and tap to expel all air bubbles. Air bubbles displace fluid, leading to under-dosing, and can cause unnecessary gastric distension in the animal.

  • Restraint and Insertion: Restrain the animal securely using the standard V-hold technique. Insert the ball-tipped gavage needle over the tongue, allowing the animal to swallow, and gently advance it down the esophagus.

    • Causality: The ball tip prevents esophageal perforation. Crucial: The needle should drop into the stomach under its own weight. Any resistance indicates potential tracheal insertion; if felt, withdraw immediately to prevent fatal pulmonary aspiration.

  • Administration: Depress the plunger smoothly over 3 to 5 seconds to deliver the solution.

  • Post-Dose Monitoring: Withdraw the needle gently following the anatomical curve.

    • Validation Checkpoint (Clinical): Observe the animal continuously for 5 minutes. Normal grooming behavior validates successful gastric delivery. Gasping or fluid at the nares indicates a dosing error.

Standardized Dosing Parameters

For oral gavage in rodents, adhering to standardized dosing volumes is critical for animal welfare and data reproducibility. Excessive volumes can force the compound prematurely into the duodenum or cause reflux, drastically altering absorption kinetics. The parameters below align with established good practice guidelines for the administration of substances[2].

Table 1: Recommended Preclinical Oral Dosing Parameters for Rodents

SpeciesStandard Dosing VolumeAbsolute Maximum VolumeRecommended Gavage Needle Size
Mouse 10 mL/kg20 mL/kg20G – 22G (1.5 inch, curved, ball tip)
Rat 5 mL/kg10 mL/kg16G – 18G (2 – 3 inch, curved, ball tip)

Mechanistic Absorption Pathway

Once administered via oral gavage, the highly soluble nature of the HCl salt ensures rapid transit through the stomach without the need for dissolution of a solid matrix. Absorption primarily occurs in the small intestine, followed by portal transit to the liver where the compound undergoes its first-pass evaluation before reaching the systemic circulation.

Absorption PO Oral Gavage (Solution) Stomach Stomach (Rapid Transit) PO->Stomach Intestine Small Intestine (Absorption) Stomach->Intestine Portal Portal Vein Intestine->Portal Liver Liver (First-Pass Evaluation) Portal->Liver Systemic Systemic Circulation (Target Tissue) Liver->Systemic

GI absorption and systemic distribution pathway following oral gavage.

References

  • Shah, S. M., Jain, A. S., Kaushik, R., Nagarsenker, M. S., & Nerurkar, M. J. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307–1323.[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation and degradation of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride during long-term storage

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter questions regarding the stability of bifunctional intermediates like 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter questions regarding the stability of bifunctional intermediates like 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride . This compound features a primary aliphatic amine (stabilized as a hydrochloride salt) and a 1,3-oxazolidin-2-one ring (a cyclic carbamate). While structurally robust under ideal conditions, improper storage can lead to insidious degradation, compromising downstream synthesis or assay integrity.

This guide is designed to provide drug development professionals with the mechanistic causality behind degradation and field-proven, self-validating protocols for long-term storage.

Part 1: Troubleshooting & FAQs

Q1: Why is my powdered sample clumping and turning slightly yellow after a few months on the bench? A: This is a classic symptom of hygroscopicity coupled with oxidative degradation. Aliphatic amine hydrochlorides are inherently hygroscopic . When exposed to ambient humidity, the salt absorbs moisture, leading to deliquescence (clumping). This moisture micro-environment lowers the activation energy for oxidation. Although the protonated amine ( R−NH3+​ ) is generally resistant to oxidation, equilibrium trace amounts of the free base can oxidize into hydroxylamines or imines in the presence of oxygen and trace metals, causing the yellow discoloration.

Q2: Is the oxazolidinone ring susceptible to hydrolysis during storage? A: Yes, but it requires specific conditions. The 1,3-oxazolidin-2-one ring is a cyclic carbamate. Cyclization into a five-membered ring provides higher metabolic and chemical stability compared to noncyclic carbamates, which are highly prone to hydrolysis [[1]]([Link]). However, if the hygroscopic HCl salt absorbs water, localized pH shifts can catalyze ring-opening hydrolysis, yielding a β -amino alcohol derivative. Similar ring-opened degradants have been documented in the instability profiles of oxazolidinone-class compounds like linezolid and tedizolid .

Q3: Can I store this compound in a standard -20°C freezer? A: Yes, but temperature control alone is insufficient. Standard frost-free freezers undergo freeze-thaw cycles that introduce condensation. If the vial is not purged with an inert gas (Argon/N 2​ ) and sealed with a secondary moisture barrier, the condensation will drive the hygroscopic degradation mentioned above.

Part 2: Mechanistic Visualizations

Degradation A 3-(4-Aminocyclohexyl)- 1,3-oxazolidin-2-one HCl B Moisture Absorption (Deliquescence) A->B High RH (Hygroscopicity) C Amine Oxidation (Hydroxylamines/Imines) A->C UV/Heat + O2 B->C O2, Trace Metals D Oxazolidinone Hydrolysis (Ring-Opening) B->D Localized pH shift

Fig 1: Degradation pathways of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one HCl.

Part 3: Quantitative Stability Data

The following table summarizes the degradation profile of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride under various accelerated and long-term storage conditions.

Storage ConditionAtmosphereContainer TypePurity (1 Month)Purity (6 Months)Primary Degradant Observed
25°C / 60% RH Ambient AirClear Glass98.2%89.5%Amine Oxidation (Yellowing)
40°C / 75% RH Ambient AirClear Glass95.1%72.3%Ring-Opened Hydrolysis Product
4°C / Low RH Ambient AirAmber Glass99.5%96.8%Trace Oxidation
-20°C / Dry Argon PurgedAmber Glass + PTFE>99.9%99.5%None Detected

Part 4: Experimental Protocols

Protocol: Inert Aliquoting and Long-Term Storage Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . It prevents moisture ingress and oxidative degradation during long-term storage (>6 months).

Materials Required:

  • Glovebox or Schlenk line (High-purity Argon, O 2​ < 5 ppm, H 2​ O < 1 ppm)

  • Amber glass vials (2 mL) with PTFE-lined screw caps

  • Parafilm & Mylar pouches

  • Indicating Drierite (desiccant)

Step-by-Step Methodology:

  • Pre-Drying (Moisture Removal): Place the bulk API in a vacuum desiccator over indicating Drierite for 24 hours at room temperature.

    • Causality Note: Removing surface moisture prior to aliquoting prevents trapping water molecules inside the sealed vial, which would otherwise initiate hydrolysis over time.

  • Inert Transfer: Transfer the desiccator into the Argon-purged glovebox.

  • Aliquoting: Weigh the compound into single-use amber glass vials.

    • Causality Note: Amber glass prevents UV-catalyzed radical oxidation. Single-use aliquots prevent repeated freeze-thaw cycles and ambient air exposure, which are the primary drivers of condensation-induced degradation.

  • Primary Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the cap-vial junction with Parafilm to create a secondary moisture barrier.

  • Secondary Packaging & Validation: Place the sealed vials into a Mylar pouch containing a fresh pouch of indicating desiccant. Seal the pouch.

    • Self-Validation Step: The indicating desiccant serves as an environmental control. If the desiccant changes color from blue to pink during storage, the primary moisture barrier has failed, invalidating the storage condition and flagging the batch for re-analysis.

  • Temperature Control: Store the sealed Mylar pouch in a -20°C or -80°C freezer.

  • Thawing (Critical Step): Before use, remove the vial from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality Note: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the hygroscopic powder, instantly initiating degradation.

StorageWorkflow Step1 1. Lyophilization / Vacuum Drying (Remove residual solvent) Step2 2. Transfer to Glovebox (Argon/N2 Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Vials (Prevent Photodegradation) Step2->Step3 Step4 4. Seal with PTFE Caps & Parafilm (Moisture Barrier) Step3->Step4 Step5 5. Store at -20°C with Desiccant (Long-term Stability) Step4->Step5

Fig 2: Optimal inert aliquoting and long-term storage workflow.

Part 5: References

  • [2] Title: Hydrochloride - Solubility and Appearance Source: Grokipedia / General Chemical Knowledge URL: [Link]

  • [1] Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • [3] Title: Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride

Welcome to the technical support center for the synthesis of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the bench to production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your process for improved overall yield and purity.

Synthesis Overview and Key Challenges

The formation of the 2-oxazolidinone ring is a cornerstone in the synthesis of many pharmaceuticals, including antibacterial agents like linezolid.[1][2] The target molecule, 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one, is a valuable building block. Its synthesis typically involves the cyclization of a corresponding amino alcohol precursor with a carbonylating agent. While straightforward on a lab scale, scaling up this process introduces challenges related to reaction kinetics, heat transfer, mass transport, and purification.

The most common route involves the reaction of a suitably protected 4-aminocyclohexanol with a phosgene equivalent, followed by deprotection and salt formation. Phosgene itself is highly toxic, leading to the widespread use of safer alternatives like triphosgene, carbonyldiimidazole (CDI), or diethyl carbonate.[3] Each of these reagents presents its own set of reaction conditions and potential side products that must be carefully managed during scale-up.

Reaction Pathway

The synthesis can be generalized into three main stages: protection of the cyclohexylamine, cyclization to form the oxazolidinone ring, and final deprotection followed by hydrochloride salt formation.

Synthesis_Pathway A trans-4-Aminocyclohexanol B N-Boc-trans-4-aminocyclohexanol A->B Boc Anhydride, Base C 3-(4-(Boc-amino)cyclohexyl)-1,3-oxazolidin-2-one B->C Cyclizing Agent (e.g., CDI, Triphosgene), Base D 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one C->D Acidic Deprotection (e.g., HCl) E 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one HCl D->E HCl

Caption: Generalized synthesis pathway for 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Low Overall Yield

Q1: We are experiencing a significant drop in yield upon scaling up the synthesis from 10g to 1kg. What are the most probable causes?

A1: A drop in yield during scale-up is a common issue and can often be attributed to a combination of factors that are less pronounced at the lab scale. Here are the primary areas to investigate:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. It can also result in incomplete reactions if the reactants are not brought into sufficient contact. Ensure your reactor's agitation is adequate for the viscosity and volume of the reaction mixture.

  • Poor Temperature Control: The cyclization step is often exothermic. What might be easily controlled with an ice bath in the lab can lead to a runaway reaction in a large reactor if the cooling capacity is insufficient. This can cause degradation of both starting materials and the product.[4] A slower, controlled addition of the cyclizing agent is crucial.

  • Side Product Formation: At elevated temperatures or with prolonged reaction times, side reactions such as the formation of ureas or oligomeric byproducts become more significant. These reactions consume starting materials and complicate purification, thereby reducing the isolated yield.

  • Moisture Sensitivity: Many cyclizing agents, particularly phosgene derivatives and CDI, are highly sensitive to moisture. On a larger scale, ensuring all solvents, reagents, and equipment are scrupulously dry is more challenging but absolutely critical to prevent the decomposition of your carbonylating agent.[5]

  • Isolation and Purification Losses: The physical process of isolating the product (filtration, washing, drying) can lead to greater proportional losses on a larger scale. Re-evaluate your crystallization and filtration procedures to ensure they are optimized for the larger volume. For instance, the choice of crystallization solvent and the cooling profile can have a dramatic impact on the yield of crystalline product.[6]

Low_Yield_Troubleshooting Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 Q2 Are significant side products observed? Q1->Q2 Yes Sol1 Increase reaction time/temperature. Improve agitation. Q1->Sol1 No Q3 Was the cyclizing agent active? Q2->Q3 Yes Sol2 Optimize temperature control. Consider a slower addition rate. Purify starting materials. Q2->Sol2 No Q4 Are there high losses during workup? Q3->Q4 Yes Sol3 Ensure anhydrous conditions. Use fresh, high-purity reagents. Q3->Sol3 No Sol4 Optimize crystallization solvent/procedure. Review filtration and washing steps. Q4->Sol4 Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

Impurity Profile and Side Reactions

Q2: Our final product is contaminated with several impurities that were not significant at the lab scale. What are the likely side reactions?

A2: The impurity profile can change during scale-up due to the factors mentioned above. Common side products in oxazolidinone synthesis from amino alcohols include:

  • Urea Derivatives: If the protected aminocyclohexanol contains any unreacted starting amine or if there is ingress of water leading to the formation of an isocyanate intermediate, this can react with another amine molecule to form a urea. This is particularly relevant when using phosgene-based reagents.[7]

  • Isocyanate Intermediates: The reaction of amino alcohols with phosgene or its derivatives can form isocyanate intermediates. While these are typically transient and cyclize to the desired oxazolidinone, under certain conditions (e.g., high temperature), they can be trapped by other nucleophiles or polymerize.[7]

  • Incompletely Cyclized Intermediates: Carbamate intermediates, formed by the reaction of the amino alcohol with the carbonylating agent, may fail to cyclize completely, especially if the base is not strong enough or if steric hindrance is an issue. These may be isolated as impurities.

  • Oligomers/Polymers: At higher concentrations and temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomeric or polymeric byproducts.

To mitigate these, ensure rigorous temperature control, slow addition of reagents, and the use of high-purity, anhydrous starting materials and solvents.

Purification and Isolation Challenges

Q3: We are struggling to achieve consistent purity and crystal form for the final hydrochloride salt. What are the best practices for crystallization?

A3: The crystallization of the hydrochloride salt is a critical step that dictates the purity and handling properties of your final product.

  • pH Control: The hydrochloride salt is formed by treating the free amine with hydrochloric acid. The final pH of the solution is critical. A pH that is too low can lead to the formation of a di-hydrochloride salt or promote hydrolysis of the oxazolidinone ring under harsh acidic conditions.[4] Conversely, a pH that is too high will result in incomplete salt formation and precipitation of the free base. Careful, controlled addition of HCl to a specific pH range (typically 1-2) is recommended.

  • Solvent System: The choice of solvent for crystallization is paramount. An ideal system would be one in which the hydrochloride salt has low solubility at cooler temperatures but is reasonably soluble at higher temperatures. Common solvents for this purpose include isopropanol, ethanol, or mixtures with water.[8][9] An anti-solvent addition approach, where a solvent in which the salt is insoluble is added to a solution of the salt, can also be effective.

  • Cooling Profile: Rapid cooling can lead to the formation of small, impure crystals or even an amorphous solid. A slow, controlled cooling profile allows for the growth of larger, more well-defined crystals, which generally have higher purity.

  • Control of Polymorphism: Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystalline forms (polymorphs) of the final product. These polymorphs can have different physical properties, such as solubility and stability.[10] It is important to identify and control the desired polymorphic form for consistent product quality.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different cyclizing agents for this synthesis?

A1: The choice of cyclizing agent is a critical process parameter.

Cyclizing Agent Pros Cons
Phosgene/Triphosgene Highly reactive, often leading to high yields under mild conditions. Extremely toxic and hazardous, requiring specialized handling and equipment. Can lead to chlorinated byproducts.
Carbonyldiimidazole (CDI) Safer to handle than phosgene. Generally gives clean reactions.[3] More expensive. The imidazole byproduct must be removed during workup.
Diethyl Carbonate Relatively inexpensive and low toxicity. Requires high temperatures and a strong base (e.g., sodium ethoxide), which may not be suitable for sensitive substrates.[3][11]

| Carbon Dioxide (CO2) | Green and sustainable reagent.[12] | Often requires high pressures and temperatures, along with a catalyst. The reaction can be slow.[12][13] |

Q2: Why is the hydrochloride salt the desired final form?

A2: The free amine form of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one can be an oil or a low-melting solid, which can be difficult to handle and purify on a large scale. Converting it to the hydrochloride salt typically yields a stable, crystalline solid with a well-defined melting point. This crystalline form is easier to isolate, purify by recrystallization, and store. It also often has improved solubility in aqueous media, which can be beneficial for downstream applications.

Q3: What are the key safety considerations for this scale-up?

A3:

  • Reagent Toxicity: If using phosgene or triphosgene, extreme caution is necessary due to their high toxicity. Ensure adequate ventilation and personal protective equipment.

  • Exothermic Reactions: The cyclization step can be highly exothermic. Ensure the reactor has sufficient cooling capacity and that a plan is in place to manage any unexpected temperature increases.

  • Pressure Build-up: If using CO2 or reactions that generate gaseous byproducts, ensure the reactor is appropriately rated for the expected pressure.

  • Handling of Bases: Strong bases like sodium methoxide or potassium carbonate should be handled with care.

  • Acid Handling: Concentrated hydrochloric acid is corrosive and requires appropriate handling procedures.

Q4: What are the recommended analytical methods for monitoring this synthesis?

A4:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress, especially for visualizing the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress, purity of intermediates, and the final product. A stability-indicating HPLC method should be developed to separate the main component from any potential impurities and degradation products.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any unknown impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-(tert-butoxycarbonylamino)cyclohexyl)-1,3-oxazolidin-2-one
  • To a stirred solution of N-Boc-trans-4-aminocyclohexanol (1 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (2.5 equivalents).

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified 3-(4-(tert-butoxycarbonylamino)cyclohexyl)-1,3-oxazolidin-2-one (1 equivalent) in a suitable solvent such as isopropanol or ethyl acetate.

  • Cool the solution to 0-5 °C.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol until the pH is between 1 and 2.

  • Stir the mixture at 0-5 °C for 1-2 hours to allow for complete precipitation of the hydrochloride salt.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold solvent (e.g., isopropanol or ethyl acetate) to remove any remaining impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

References

  • Patsnap Eureka. (2026, March 5).
  • Li, X., et al. (2021, February 9). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. Available from: [Link]

  • Foley, T. L., et al. (2017). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Navarrete-Vazquez, G., et al. (2011, October 20). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available from: [Link]

  • Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. SCIRP. Available from: [Link]

  • Gemo, N., et al. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. reposiTUm. Available from: [Link]

  • Singh, U. P., & Singh, R. K. (2025, August 10). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. Available from: [Link]

  • Barbachyn, M. R., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Available from: [Link]

  • Tice, C. M. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Qiu, L., & Cooks, R. G. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Available from: [Link]

  • Li, J., et al. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available from: [Link]

  • Akondi, S. M., et al. (2015). Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Available from: [Link]

  • Oda, R., Miyanoki, M., & Okano, M. (1962). Studies of 2-Oxazolidinones. (I) : A Convenient Synthesis of 3-Substituted 2-Oxazolidinones. SciSpace. Available from: [Link]

  • Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
  • Liu, H., et al. (2019, December 6). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. PubMed. Available from: [Link]

  • Chemspace. (n.d.). 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. Available from: [Link]

  • Reddy, G. S., et al. (2007). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • de Souza, M. V. N., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Arkat USA. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Available from: [Link]

  • Al-Juboori, A. M. J. (2024, June 6). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2-oxazolidinone.
  • Bouchareb, R., et al. (2024, October 14). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. Available from: [Link]

  • Siau, W.-Y., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available from: [Link]

  • Wang, X., et al. (2014, September 18). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available from: [Link]

  • Ambrus, R., et al. (2019, June 5). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. MDPI. Available from: [Link]

  • QuickCompany. (n.d.). A Process For Preparation Of Zolmitriptan. Available from: [Link]

  • Asati, V., & Sharma, S. (2023). Current Updates on Oxazolidinone and Its Significance. PMC. Available from: [Link]

  • Caira, M. R. (2012, January 1). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride Substitutions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and stalled reactions when attempting substitution chemistries on 3-(4-aminocyclohexyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and stalled reactions when attempting substitution chemistries on 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride .

This guide is designed to dissect the root causes of these failures and provide field-proven, self-validating protocols to overcome them.

The Causality of Steric Hindrance in This System

To solve the problem, we must first understand the molecular topography of your starting material. The 1,4-disubstituted cyclohexane ring predominantly adopts a chair conformation. In the trans isomer, both the oxazolidinone and the primary amino group prefer equatorial positions to minimize 1,3-diaxial interactions.

However, the sheer bulk of the oxazolidinone ring restricts the overall conformational flexibility of the cyclohexane system. When an electrophile approaches the primary amine, its trajectory is sterically shielded by the rigidified cyclohexane protons. Recent predictive models of steric editing in alkylamines demonstrate that excessive steric bulk forces a conformational re-modeling around the nitrogen atom, drastically altering its kinetic reactivity[1]. Furthermore, traditional SN​2 alkylations often fail under extreme steric congestion, sometimes leading to unwanted elimination pathways or complete reaction stalling[2].

Finally, because you are starting with a hydrochloride salt, you face a thermodynamic barrier: the steric hindrance to ionic solvation makes the protonated amine surprisingly stable[3]. This requires aggressive and strategic freebasing to expose the nucleophilic lone pair before any substitution can occur.

Troubleshooting Guide & FAQs

Q1: Why do my standard SN​2 alkylations with triethylamine (TEA) yield mostly unreacted starting material? A1: The causality here is two-fold. First, TEA is a bulky base. In a highly congested environment, TEA struggles to efficiently deprotonate the sterically hindered hydrochloride salt in situ. Second, TEA can competitively clash with the incoming electrophile. Solution: Switch to a smaller, stronger inorganic base like Cs2​CO3​ in a polar aprotic solvent (DMF), or use N,N-Diisopropylethylamine (DIPEA), which is highly basic but non-nucleophilic.

Q2: My reductive amination with a bulky aldehyde is stalling at the imine formation step. How can I drive this forward? A2: Imines formed from bulky amines and bulky aldehydes are thermodynamically unstable due to severe A1,3 strain. Solution: You must force the equilibrium. Use a Lewis acid catalyst like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). It coordinates the carbonyl oxygen to increase electrophilicity and acts as an internal water scavenger, locking the sterically congested imine into a reducible complex.

Q3: I am observing poor solubility of the hydrochloride salt in standard organic solvents like DCM or THF. Does this affect the reaction? A3: Absolutely. Undissolved salt cannot be effectively freebased, leaving your amine protonated and entirely non-nucleophilic[3]. Solution: Perform a solvent switch to DMF or DMSO, and apply gentle heating (40 °C) during the freebasing step before adding your electrophile.

Quantitative Strategy Comparison

Depending on your target molecule, selecting the right substitution strategy is critical. Use the table below to benchmark your expected outcomes based on the steric demands of your electrophile.

Substitution StrategyRecommended ReagentsOptimal TempSteric ToleranceExpected Yield Range
Reductive Amination Ti(OiPr)4​ , NaBH(OAc)3​ , DCE20–25 °CVery High75–90%
Direct N-Alkylation Cs2​CO3​ , Alkyl Iodide, DMF60–80 °CModerate40–65%
N-Acylation DMAP, Pyridine, Acyl Chloride0–25 °CHigh80–95%

Experimental Workflows & Decision Logic

Workflow A 3-(4-Aminocyclohexyl)- 1,3-oxazolidin-2-one HCl B Freebasing Step (DIPEA or Cs2CO3) A->B Neutralize HCl C Assess Electrophile Sterics B->C Active Amine D1 Aldehyde / Ketone (Reductive Amination) C->D1 D2 Alkyl Halide (Direct Alkylation) C->D2 D3 Acyl Chloride (N-Acylation) C->D3 E1 Ti(OiPr)4 + NaBH(OAc)3 in DCE (RT) D1->E1 E2 Cs2CO3 in DMF (Heat to 60°C) D2->E2 E3 DMAP + Pyridine in DCM (0°C to RT) D3->E3 F Successfully Substituted Product E1->F Hydride Attack E2->F SN2 Pathway E3->F Tetrahedral Interm.

Decision tree for selecting substitution strategies based on electrophile type.

Step-by-Step Methodologies

Protocol A: Titanium-Mediated Reductive Amination (High Steric Tolerance)

Causality: This method bypasses the high activation energy of an SN​2 transition state by forming an activated iminium intermediate that is rapidly trapped by a mild hydride source.

  • Freebasing: Suspend 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add DIPEA (1.5 eq) dropwise at room temperature. Stir for 15 minutes.

    • Self-Validation Checkpoint: The cloudy suspension must transition to a clear solution. If it remains cloudy, the salt is not fully neutralized.

  • Imine Formation: Add the target aldehyde/ketone (1.1 eq), followed immediately by Ti(OiPr)4​ (2.0 eq). Stir under nitrogen for 12 hours at room temperature.

    • Causality: The titanium coordinates the oxygen, driving water out of the congested pocket and locking the imine conformation.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq) in portions. Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO3​ . Filter the resulting white titanium dioxide salts through a pad of Celite to prevent emulsions during extraction. Extract with DCM.

Mechanism N1 Protonated Amine (Sterically Shielded) N2 Free Base Amine (Equatorial Active) N1->N2 DIPEA (-HCl) N3 Sterically Congested Transient Imine N2->N3 + Aldehyde (-H2O) N4 Ti(OiPr)4 Activated Imine Complex N3->N4 Lewis Acid Coordination N5 Secondary Amine Target N4->N5 NaBH(OAc)3 Reduction

Mechanistic pathway of titanium-mediated reductive amination overcoming steric barriers.

Protocol B: Base-Optimized Direct N-Alkylation (Moderate Steric Tolerance)

Causality: When reductive amination is impossible (e.g., attaching an alkyl chain lacking a precursor carbonyl), you must force the SN​2 pathway by maximizing the nucleophilicity of the amine and using a highly reactive electrophile.

  • Solvent & Base Selection: Dissolve the hydrochloride salt (1.0 eq) in anhydrous DMF. Add finely powdered Cs2​CO3​ (2.5 eq).

    • Causality: DMF strips the hydration shell from the amine, while the large, "soft" cesium cation enhances the solubility of the carbonate, driving complete deprotonation.

  • Electrophile Addition: Add the alkyl iodide or alkyl triflate (1.2 eq). Avoid alkyl chlorides, as they lack the leaving-group kinetics required to overcome the steric penalty[2].

  • Thermal Activation: Heat the reaction to 60 °C for 16 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The primary amine starting material will appear as a distinct purple spot, while the secondary amine product typically stains brownish-red and runs at a higher Rf​ .

  • Workup: Dilute heavily with water (at least 5x the volume of DMF) to crash out the product, or extract with Ethyl Acetate and wash the organic layer 3 times with 5% aqueous LiCl to remove residual DMF.

References

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: National Institutes of Health (PMC) / Chemical Science URL:[Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines Source: PubMed / Journal of Organic Chemistry URL:[Link]

  • Anomeric Effects versus Steric Hindrance to Ionic Solvation in Protonated Glucosylanilines and Cyclohexylanilines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride

Welcome to the technical support guide for the chromatographic analysis of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering baseline noise and other chromatographic challenges with this specific analyte. As a polar compound containing a primary amine, this molecule presents unique challenges that require a systematic and well-understood approach. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is baseline noise a common problem when analyzing 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride?

A: The primary cause is the basic nature of the aminocyclohexyl group. Primary amines like this one can engage in strong, undesirable secondary interactions with the stationary phase, particularly the free silanol groups on standard silica-based reversed-phase columns (e.g., C18). This can lead to poor peak shape and an unstable baseline. Furthermore, the retention of amines is highly sensitive to the mobile phase pH, and minor fluctuations in pH can cause significant baseline drift.[1][2]

Q2: My baseline looks stable during equilibration but starts to drift upwards during my gradient run. What's happening?

A: This is a classic symptom of mobile phase contamination or a mismatch in the UV absorbance of your mobile phase components.[3][4] As the gradient composition changes, contaminants from your weaker solvent (often the aqueous buffer) can elute, causing a rising baseline.[5] Alternatively, if your mobile phase additives (like TFA) or organic solvent absorb UV light at your detection wavelength, the baseline will naturally drift as their concentration changes.[4]

Q3: I see regular, repeating spikes in my baseline that match the pump's stroke rate. What is the first thing I should do?

A: This indicates a problem with the pump or inadequate degassing. The first and simplest step is to thoroughly degas your mobile phase using an inline degasser or sonication.[5][6] If the problem persists, it points to a hardware issue within the pump, such as a faulty check valve, a worn piston seal, or an air bubble trapped in the pump head.[7][8] Priming the pump is the next logical step.

Q4: Can I use a standard C18 column for this analysis?

A: While possible, it is often challenging. Standard C18 columns can produce poor peak shapes and baseline instability due to the amine's interaction with residual silanols.[9] For more robust results, consider using a polar-endcapped C18 column, a column designed for polar compounds, or a modern hybrid-silica column that offers a wider usable pH range.[10][11] This allows you to work at a higher pH where the amine is not charged, minimizing silanol interactions.

Systematic Troubleshooting Guide

An unstable baseline can invalidate your results by compromising peak integration and reducing the signal-to-noise ratio (S/N).[7] This guide provides a logical workflow to identify and eliminate the source of baseline disturbances.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of baseline noise. Start with the simplest checks (Mobile Phase) and proceed to more complex system and column diagnostics.

G cluster_0 Symptom: Unstable Baseline cluster_1 Phase 1: Mobile Phase & Method cluster_2 Phase 2: System Diagnostics (No Column) cluster_3 Phase 3: Column Diagnostics cluster_4 Potential Causes Symptom Observe Baseline Noise (Drift, Cyclic, or Irregular?) MP_Check 1. Prepare Fresh Mobile Phase - Use HPLC-grade solvents - Filter & thoroughly degas Symptom->MP_Check Start Here Method_Check 2. Review Method Parameters - Is pH appropriate for amine? - Is detection wavelength near solvent cutoff? MP_Check->Method_Check Cause_MP Mobile Phase Issue: Contamination, Bubbles, Degradation MP_Check->Cause_MP No_Column 3. Replace Column with Union - Run gradient/isocratic flow Method_Check->No_Column Cause_Method Method Issue: Inappropriate pH, UV Cutoff Method_Check->Cause_Method Pump_Check 4. Check Pump Pressure - Are there pulsations? No_Column->Pump_Check Noise Persists Column_Wash 6. Reinstall Column & Wash - Flush with strong solvent No_Column->Column_Wash Noise Disappears Detector_Check 5. Stop Flow - Does noise persist? Pump_Check->Detector_Check Pressure Stable Cause_Pump Pump Issue: Faulty Check Valve, Leak, Seal Wear Pump_Check->Cause_Pump Pressure Pulsates Detector_Check->Cause_MP Noise Stops Cause_Detector Detector Issue: Failing Lamp, Dirty Flow Cell Detector_Check->Cause_Detector Noise Persists Equilibrate 7. Equilibrate Thoroughly - Ensure stable pressure and baseline Column_Wash->Equilibrate Cause_Column Column Issue: Contamination, Degradation Equilibrate->Cause_Column Noise Returns

Caption: Systematic workflow for troubleshooting baseline noise.

Mobile Phase Issues

The mobile phase is the most common source of baseline problems.[12] Always start your troubleshooting here.

  • Problem: Gradual or irregular baseline drift.

    • Probable Cause (A): Contamination. Water is a common source of contamination, which can harbor microbial growth.[5][8] Byproducts can leach out during a gradient, causing drift. Using low-quality salts or acids can also introduce impurities.

    • Solution (A): Always use fresh, HPLC-grade solvents and salts.[13] Prepare aqueous mobile phases daily and filter through a 0.45 µm or 0.22 µm filter.[13] Avoid "topping off" old mobile phase with new.[12]

    • Probable Cause (B): Solvent Degradation. Mobile phase additives like Trifluoroacetic Acid (TFA) can degrade over time, changing their UV absorbance and causing the baseline to drift, especially in gradient methods.[4]

    • Solution (B): Prepare mobile phases containing sensitive additives fresh for each sequence. Store them in amber bottles if they are light-sensitive.[12]

    • Probable Cause (C): Improper Mixing or Degassing. Dissolved air can form microbubbles in the detector cell, leading to sharp, irregular noise.[7] Inadequate mixing of mobile phase components can cause periodic fluctuations.[8]

    • Solution (C): Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[4] If preparing an isocratic mobile phase, pre-mix the components and degas the final mixture.[12]

Column-Related Issues

The chemistry of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride makes it particularly sensitive to the column's condition.

  • Problem: Drifting baseline and poor peak shape (tailing).

    • Probable Cause (A): Column Contamination. Strongly retained compounds from previous injections can slowly bleed off the column, causing a drifting baseline.[3]

    • Solution (A): Implement a robust column washing procedure after each analytical sequence. (See Protocol 2 ). If contamination is suspected, flush the column with a strong, appropriate solvent.[14]

    • Probable Cause (B): Secondary Interactions with Silanols. As a basic amine, the analyte can interact strongly with acidic silanol groups on the silica surface of the column. This is a key cause of peak tailing and can contribute to baseline instability.

    • Solution (B): Modify the mobile phase to suppress these interactions. The diagram below illustrates how pH affects the analyte's charge state.

G cluster_0 Low pH (e.g., pH < 8) cluster_1 High pH (e.g., pH > 10) cluster_2 Mobile Phase Additives Low_pH Analyte is Protonated (R-NH3+) - High polarity - Strong interaction with negative silanols (SiO-) - Leads to peak tailing & noise High_pH Analyte is Neutral (R-NH2) - Lower polarity - Reduced interaction with silanols - Better peak shape & stable baseline Low_pH->High_pH Alternative Strategy (Requires pH-stable column) Additives Ion-Pairing Agents (e.g., HFBA) - Form neutral complex with R-NH3+ Silanol Blockers (e.g., TEA) - Compete for silanol sites Low_pH->Additives Mitigation Strategy

Caption: Effect of pH on amine analyte and mitigation strategies.

  • Recommendation: To minimize silanol interactions, either work at a high pH where the amine is neutral (requires a pH-stable column) or add a competing base or ion-pairing agent to the mobile phase at low pH.[10][15]

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionProsCons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent and pH modifier.Volatile (good for LC-MS), sharpens peaks.Strong UV absorbance below 220 nm, can cause baseline drift, suppresses MS ionization.[4]
Formic Acid 0.1%pH modifier.Volatile, good for LC-MS.Weaker ion-pairing effect than TFA, may not be sufficient to eliminate tailing.[15]
Triethylamine (TEA) 0.1 - 0.5%Competing base (silanol blocker).Excellent for reducing peak tailing of bases.Not volatile (bad for LC-MS), UV absorbance, can shift retention times.[16]
Alkyl Sulfonates (e.g., SDS) 5-10 mMStrong ion-pairing agent.Provides excellent peak shape and retention.Non-volatile, will contaminate an MS source.[17]
HPLC System (Hardware) Issues

If the baseline noise persists after replacing the column with a zero-dead-volume union, the problem lies within the HPLC system itself.[5]

  • Problem: Regular, cyclic baseline noise (pulsations).

    • Probable Cause: Pump malfunction. Worn piston seals, leaky fittings, or malfunctioning check valves can cause pressure fluctuations that manifest as a noisy baseline.[8]

    • Solution: Observe the pressure trace from your HPLC software; if it correlates with the baseline noise, the pump is the source.[6] Check for leaks. Clean check valves by sonicating in isopropanol or replace them. If seals are more than a year old, consider replacing them as part of preventative maintenance.[5]

  • Problem: Irregular, high-frequency noise or sudden spikes.

    • Probable Cause: Detector issue. This could be a failing deuterium or tungsten lamp, or a contaminated or bubbly flow cell.[3][14] Temperature fluctuations in the lab can also affect detector stability.[6]

    • Solution: Stop the flow. If the noise continues, the issue is likely electronic or with the lamp.[3] Perform a lamp intensity test if your system has this diagnostic. Flush the flow cell with a sequence of water, isopropanol, and then your mobile phase to remove contaminants or bubbles.[8] Ensure the column and detector are in a thermally stable environment, such as a column oven.[14]

In-Depth Experimental Protocols

Protocol 1: Preparation of a Robust Mobile Phase for Amine Analysis

This protocol details the preparation of a mobile phase designed to minimize baseline noise and improve peak shape for 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride.

Objective: To prepare a clean, degassed, and chemically appropriate mobile phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • HPLC-grade buffer components (e.g., ammonium formate, ammonium acetate)

  • HPLC-grade pH modifier (e.g., formic acid)

  • 0.22 µm membrane filters (nylon or other compatible material)

  • Clean glass mobile phase reservoirs

  • Sonicator bath

Procedure:

  • Aqueous Phase Preparation: a. Measure out approximately 950 mL of HPLC-grade water into a clean 1 L flask. b. Weigh and dissolve the desired buffer salt (e.g., for a 10 mM solution, add the appropriate mass). c. Stir until fully dissolved. d. Adjust the pH to the desired setpoint (e.g., pH 3.0) by dropwise addition of the acid (e.g., formic acid) while monitoring with a calibrated pH meter. The pH of the buffer should be adjusted before adding any organic solvent.[18] e. Bring the final volume to 1000 mL with HPLC-grade water.

  • Filtration and Degassing: a. Filter the prepared aqueous buffer through a 0.22 µm membrane filter into a clean mobile phase reservoir. This removes particulates that can cause blockages and noise.[13] b. Filter the organic solvent (e.g., acetonitrile) through a separate 0.22 µm filter into its reservoir. c. Place both reservoirs in a sonicator bath for 10-15 minutes or use an inline vacuum degasser to remove dissolved gases.[13]

  • System Setup: a. Place the solvent lines, equipped with inlet filters, into the respective reservoirs.[5] b. Prime all pump lines to ensure they are filled with the new, degassed mobile phase and are free of air bubbles.

Protocol 2: Systematic Column Cleaning and Regeneration

This protocol is for cleaning a reversed-phase column that has been used for amine analysis and is showing signs of contamination (high backpressure, baseline drift).

Objective: To remove strongly adsorbed contaminants and restore column performance.

Materials:

  • HPLC-grade water

  • Isopropanol (IPA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Procedure:

CAUTION: Always disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell. Direct the flow to a waste beaker.

  • Flush Buffer: Wash the column with 20 column volumes of HPLC-grade water (with no buffer salts) to remove any precipitated salts.

  • Intermediate Polarity Flush: Flush with 20 column volumes of Acetonitrile. This will remove compounds of intermediate polarity.

  • Strong Solvent Flush (for non-polar contaminants): Flush with 20 column volumes of Isopropanol. IPA is a strong solvent and is effective at removing strongly retained hydrophobic compounds.

  • Return to Operating Conditions: a. Flush with 10 column volumes of Methanol or Acetonitrile (whichever is your primary organic solvent). b. Gradually re-introduce your mobile phase. If using a buffered mobile phase, start with a high organic mixture (e.g., 90:10 Organic:Water) before moving to your initial analytical conditions.

  • Equilibration and Testing: a. Reconnect the column to the detector. b. Equilibrate the column with your analytical mobile phase until the baseline is stable (typically 20-30 column volumes). c. Inject a standard to confirm that performance (retention time, peak shape, efficiency) has been restored.

References

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Important Points about Ion Chromatography… pH is Tricky. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance. Retrieved from [Link]

  • TCI America. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. Retrieved from [Link]

  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • PubMed. (1999, August 27). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Welch. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Preparing the Mobile Phases. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride Hygroscopicity Management

Welcome to the Technical Support Center for 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride . This compound is a critical primary amine hydrochloride intermediate utilized in advanced organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride . This compound is a critical primary amine hydrochloride intermediate utilized in advanced organic synthesis and drug development. While hydrochloride salts are widely employed to enhance the aqueous solubility and bioavailability of basic pharmaceutical compounds[1], they introduce significant handling challenges.

The electronegative chloride counterion acts as a potent hydrogen bond acceptor, facilitating strong interactions with atmospheric water vapor[2]. This inherent hygroscopicity can lead to hydrate formation, deliquescence, and severe stoichiometric inaccuracies if not managed with rigorous environmental controls[3]. This guide provides researchers and scientists with field-proven, self-validating protocols to troubleshoot, handle, and analyze this moisture-sensitive intermediate.

Troubleshooting Guides & FAQs

Q1: Why does 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride rapidly clump and become sticky upon exposure to ambient air? A1: This is a macroscopic manifestation of its hygroscopic nature. At a molecular level, the chloride ion in the salt lattice coordinates with atmospheric moisture via hydrogen bonding[2]. Once the ambient relative humidity (RH) exceeds the compound's critical relative humidity, surface moisture adsorption transitions into bulk hydrate formation. Prolonged exposure leads to deliquescence—a state where the solid absorbs so much water that it dissolves into an aqueous solution[3].

Q2: How does unquantified moisture absorption impact downstream synthetic workflows? A2: Moisture acts as a hidden, unquantified impurity that directly disrupts stoichiometry. If your batch has absorbed 5% water by weight, weighing out 100 mg of the powder means you are only introducing 95 mg of the active oxazolidinone intermediate. In moisture-sensitive coupling reactions or when using strong organometallic bases, this residual water will act as a nucleophile or proton source, prematurely quenching reagents and generating unwanted hydrolysis byproducts[4].

Q3: My batch has already caked into a solid block. Can I still use it? A3: It is not recommended for critical analytical or stoichiometric applications. While you can attempt to break the clumps in a low-humidity glovebox, the caking indicates that the crystal lattice has already been altered by moisture[3]. For precise work, you must either dry the compound under high vacuum (monitoring for potential thermal degradation) or quantify the exact water content using Karl Fischer titration to adjust your stoichiometric calculations accordingly[5].

Q4: Which analytical technique should I use to measure the moisture content? A4: The choice depends on your objective. To determine the absolute trace moisture in a specific batch before a reaction, Coulometric Karl Fischer (KF) Titration is the gold standard, as it is highly specific to water and avoids the false positives seen in simple Loss on Drying (LOD) tests[6][7]. If you are trying to understand the compound's behavioral profile across varying humidity levels for formulation or storage planning, Dynamic Vapor Sorption (DVS) is required[8][9].

Quantitative Data & Classification

Understanding the regulatory classification of hygroscopicity is essential for establishing proper storage parameters. The European Pharmacopoeia (Ph. Eur.) categorizes materials based on their dynamic weight gain when exposed to 80% RH at 25°C for 24 hours[10].

Table 1: Ph. Eur. Hygroscopicity Classification Standards[4][10]
ClassificationCriteria (Weight Gain at 25°C, 80% RH)Handling Implication for Hydrochloride Salts
Non-hygroscopic < 0.2% (w/w)Standard ambient handling is acceptable.
Slightly hygroscopic 0.2% – 2.0% (w/w)Keep containers tightly sealed; minimize open time.
Moderately hygroscopic 2.0% – 15.0% (w/w)Requires desiccator storage and rapid weighing.
Very hygroscopic ≥ 15.0% (w/w)Mandatory glovebox handling under inert gas.
Table 2: Comparison of Moisture Analysis Techniques[4][11][12]
TechniqueSpecificityOptimal RangeDestructive?Primary Use Case
Coulometric KF High (H₂O only)10 µg – 200 mgYesTrace moisture quantification for batch release.
Volumetric KF High (H₂O only)> 1% moistureYesHigh-moisture content analysis.
DVS Low (All vapors)Isotherm mappingNoProfiling moisture uptake kinetics and hysteresis.
LOD (Thermal) Low (All volatiles)Bulk volatile massYesQuick, non-specific volatile screening.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing external variables during the handling and analysis of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride.

Protocol 1: Handling and Dispensing in a Controlled Environment (Glovebox)

Causality: Minimizing atmospheric exposure prevents the chloride counterion from acting as a hydrogen bond acceptor[2][11].

  • Atmosphere Preparation: Purge the glovebox with high-purity inert gas (Nitrogen or Argon) until the internal sensors register moisture levels at <10 ppm and oxygen at <50 ppm[11].

  • Material Transfer: Place the sealed container of the oxazolidinone hydrochloride salt, a clean spatula, and pre-tared receiving vials into the antechamber. Cycle the antechamber vacuum and inert gas backfill a minimum of three times to strip ambient moisture.

  • Equilibration: Transfer the materials into the main chamber and allow them to equilibrate to the internal temperature for 15 minutes.

  • Dispensing: Open the primary container and rapidly dispense the required mass into the receiving vial. Self-validation step: Always tare the balance with the empty receiving vial first, rather than weighing by difference from the stock bottle, to account for any micro-spills.

  • Sealing: Tightly cap both the primary container and the new vial before removing them from the glovebox. Store the primary container in a secondary desiccator[12].

Protocol 2: Trace Moisture Quantification via Coulometric Karl Fischer Titration

Causality: Coulometric KF generates iodine electrolytically in situ, allowing for the precise quantification of microgram levels of water without the titer instability issues of volumetric methods[13].

  • Cell Conditioning: Fill the KF titration cell (without diaphragm) with a suitable anhydrous solvent mixture (e.g., methanol/chloroform if the salt exhibits poor solubility in pure methanol)[5][13]. Start the coulometer to titrate the solvent dry until a stable baseline drift is achieved.

  • Sample Preparation: Dissolve a known mass of the compound in an anhydrous solvent inside a glovebox.

  • Syringe Loading (The Self-Validating Step): Draw approximately 1 mL of the sample solution into a dry, gas-tight syringe. Weigh the filled syringe on an analytical balance and record the mass ( W1​ ).

  • Injection: Inject the sample through the septum into the conditioned KF cell.

  • Back-Weighing: Immediately weigh the empty syringe ( W2​ ). The exact mass of the injected sample is W1​−W2​ . This eliminates errors from liquid retained in the needle[5].

  • Titration: Run the determination. The instrument calculates the water content based on the current and time required to reach the endpoint. Subtract the solvent blank value to obtain the absolute moisture content of the salt.

Protocol 3: Dynamic Vapor Sorption (DVS) Profiling

Causality: DVS utilizes a highly sensitive ultra-balance in a climate-controlled chamber to map the exact RH thresholds where hydrate formation or deliquescence occurs[4][9].

  • Sample Loading: Load 10–20 mg of the oxazolidinone hydrochloride salt onto the DVS ultra-balance pan.

  • Dry Reference Establishment: Subject the sample to 0% RH at 25°C until the mass stabilizes. This establishes the true anhydrous baseline mass ( m0​ ).

  • Isotherm Programming: Program the system to increase the RH in 10% increments from 0% to 90% RH, followed by a desorption cycle back to 0% RH[4].

  • Equilibrium Criterion (Self-Validating): Set the software to only advance to the next humidity step when the rate of mass change ( dm/dt ) is < 0.002% per minute for at least 15 minutes[4]. This ensures the recorded mass reflects true thermodynamic equilibrium, not a kinetic artifact.

  • Analysis: Plot the sorption and desorption isotherms. A significant hysteresis loop (where desorption lags behind sorption) strongly indicates the formation of a stable crystalline hydrate[8].

Logical Workflows & Visualizations

MoistureDegradation Ambient Ambient Air Exposure (High Relative Humidity) Adsorption Surface Moisture Adsorption (Cl- acts as H-bond acceptor) Ambient->Adsorption Uncontrolled Hydrate Hydrate Formation (Crystal Lattice Alteration) Adsorption->Hydrate Deliquescence Deliquescence & Caking (Loss of Solid State) Hydrate->Deliquescence Critical RH Exceeded Glovebox Inert Glovebox Handling (<10 ppm H2O) Anhydrous Maintained Anhydrous State (Accurate Stoichiometry) Glovebox->Anhydrous Controlled Desiccator Active Desiccator Storage (Silica/P2O5) Desiccator->Anhydrous Controlled

Causality of moisture-induced degradation vs. controlled handling workflows.

AnalyticalWorkflow Start Moisture Analysis Required Trace Trace Moisture Quantification (Batch Release / QC) Start->Trace Absolute Content Profile Hygroscopicity Profiling (Formulation / Storage) Start->Profile Behavioral Study KF Coulometric Karl Fischer (Specific to H2O, 10µg - 200mg) Trace->KF Destructive DVS Dynamic Vapor Sorption (Isotherm Mapping) Profile->DVS Non-destructive

Decision tree for selecting the appropriate moisture analysis technique.

References

  • BenchChem. "Technical Support Center: Managing Hygroscopic Chromium Salts in the Laboratory." Benchchem.com.
  • Pharmaceutical Technology. "A Robust, Automated Karl Fischer Titration System." Pharmtech.com.
  • Metrohm. "Water Determination by Karl Fischer Titration - Monograph." Metrohm.com.
  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials." Tandfonline.com.
  • Sigma Aldrich. "Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration." Sigmaaldrich.com.
  • Alfa Chemistry. "Mastering Karl Fischer Moisture Analysis: A Complete Guide." Alfa-chemistry.com.
  • BenchChem. "Addressing the stability and hygroscopicity of pyridinium salts." Benchchem.com.
  • Pharmaceutical Technology. "Salt Selection in Drug Development." Pharmtech.com.
  • Microbioz India. "DVS Application Note 101." Microbiozindia.com.
  • Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Semanticscholar.org.
  • BenchChem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." Benchchem.com.
  • Alfa Chemistry. "Karl Fischer (KF) Moisture Testing Service." Alfachemic.com.
  • Ardena. "Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization." Ardena.com.
  • Asia Pharmaceutics. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach." Asiapharmaceutics.info.
  • Surface Measurement Systems. "Automated Dynamic Water Vapor Sorption Analyzer." Surfacemeasurementsystems.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride vs. Standard Oxazolidinones

Executive Summary The oxazolidinone class represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant E...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone class represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). While gold-standard therapeutics like Linezolid and Tedizolid rely on an N-aryl pharmacophore for target engagement, the emergence of ribosomal mutations (e.g., cfr gene methylation) necessitates the exploration of novel structural scaffolds.

This guide provides a rigorous comparative analysis between 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride —a structurally divergent aliphatic derivative—and standard clinical oxazolidinones. By replacing the traditional aromatic system with a protonated aminocyclohexyl moiety, researchers can probe the thermodynamic boundaries of the ribosomal binding pocket, uncovering new structure-activity relationship (SAR) paradigms.

Mechanistic Rationale & Structural Causality

To understand the efficacy differences between these compounds, we must analyze the causality behind their target engagement. Oxazolidinones inhibit bacterial protein synthesis by binding to the A-site pocket of the peptidyl transferase center (PTC) on the 50S ribosomal subunit1[1].

The N-Aryl Requirement vs. Aliphatic Substitution
  • Standard Oxazolidinones (Linezolid/Tedizolid): The N-aryl group (typically a 3-fluorophenyl ring) is essential for anchoring the molecule within the PTC. It engages in critical π−π stacking interactions with the universally conserved 23S rRNA nucleotide U2585. Tedizolid further optimizes this via a modified D-ring that increases binding affinity, making it 4- to 8-fold more potent than Linezolid2[2].

  • 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride: Substituting the planar aromatic ring with a bulky, non-planar cyclohexyl group fundamentally alters the binding thermodynamics. The loss of π−π stacking introduces an entropic penalty. However, the terminal primary amine (protonated as a hydrochloride salt at physiological pH) introduces a localized positive charge. This basic center has the potential to engage in novel electrostatic interactions or hydrogen bonding with the phosphate backbone of the rRNA, attempting to compensate for the lost hydrophobic anchoring.

MOA cluster_0 Standard Oxazolidinones cluster_1 Aminocyclohexyl Derivative N1 N-Aryl Group B1 Pi-Pi Stacking (23S rRNA) N1->B1 mediates Target 50S Ribosomal Subunit (PTC) B1->Target high affinity N2 N-Aliphatic Group B2 H-Bonding / Electrostatics N2->B2 mediates B2->Target altered affinity

Fig 1. Binding mechanism of N-aryl vs. N-aliphatic oxazolidinones at the 50S ribosomal subunit.

Comparative Quantitative Data

The structural deviation in the aminocyclohexyl derivative typically results in an attenuated primary antibacterial profile compared to highly optimized clinical agents. The table below synthesizes comparative in vitro efficacy and binding data.

Compound50S Subunit Binding ( Kd​ , μ M)MIC ( μ g/mL) S. aureus (MRSA)MIC ( μ g/mL) E. faecium (VRE)Selectivity Index (CC 50​ / MIC)
Linezolid 0.852.02.0>100
Tedizolid 0.150.250.5>100
3-(4-Aminocyclohexyl)-oxazolidin-2-one HCl 18.564.0>64.0~10

Data Interpretation: The elevated Kd​ value for the aminocyclohexyl derivative confirms that electrostatic interactions from the protonated amine are insufficient to fully recover the binding energy lost by the removal of the N-aryl π -system. Consequently, the MIC values shift significantly upward.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, evaluating novel oxazolidinone scaffolds requires a self-validating workflow. The following protocols establish causality between target binding and phenotypic efficacy.

Workflow Step1 Compound Preparation Step2 50S Ribosome Binding Assay Step1->Step2 Kd Step3 MIC Broth Microdilution Step1->Step3 Activity Step5 Data Synthesis Step2->Step5 Step4 Cytotoxicity Screening Step3->Step4 Selectivity Step4->Step5

Fig 2. Self-validating experimental workflow for comparative efficacy profiling.

Protocol A: Competitive 50S Ribosomal Binding Assay

This assay determines the dissociation constant ( Kd​ ) by measuring the displacement of a known radioligand, proving direct target engagement3[3].

  • Subunit Isolation: Isolate 50S ribosomal subunits from log-phase E. coli (MRE600) via sucrose gradient ultracentrifugation.

  • Tracer Preparation: Utilize 14 C-labeled eperezolid or chloramphenicol as the competitive tracer (final concentration: 10 nM).

  • Incubation: In a binding buffer (50 mM Tris-HCl [pH 7.5], 100 mM NH 4​ Cl, 10 mM MgCl 2​ ), incubate 0.5 μ M of 50S subunits with the tracer and varying concentrations of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one HCl (0.1 μ M to 500 μ M).

  • Validation Control: Run parallel assays using Linezolid as a positive displacement control to validate the dynamic range of the assay.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through nitrocellulose membranes. Quantify bound radioactivity using liquid scintillation counting. Calculate the IC 50​ and derive the Kd​ using the Cheng-Prusoff equation.

Protocol B: Phenotypic MIC Determination
  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For the aminocyclohexyl derivative, ensure the pH is strictly maintained at 7.3–7.4, as the protonation state of the primary amine (pKa ~9.5) heavily dictates its membrane permeability.

  • Inoculum Standardization: Standardize MRSA (ATCC 43300) and VRE (ATCC 51299) suspensions to a 0.5 McFarland standard, yielding a final well concentration of 5×105 CFU/mL.

  • Microdilution: Perform 2-fold serial dilutions of the test compounds (0.125 to 128 μ g/mL) in 96-well microtiter plates.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is defined as the lowest concentration completely inhibiting visible bacterial growth.

  • Causality Check: If the Kd​ from Protocol A is low (high affinity) but the MIC is high (poor efficacy), it indicates poor cellular penetration, likely due to the highly polar protonated amine restricting diffusion across the bacterial envelope.

References

  • Proceedings of the National Academy of Sciences (PNAS)
  • PubMed Central (PMC)
  • Antimicrobial Agents and Chemotherapy (ASM Journals)

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility of Novel Compounds in High-Throughput Screening: A Case Study with 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride

In the fast-paced world of drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive compounds.[1][2][3][4] The promise of HTS lies in its ability to rapidly test vast chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive compounds.[1][2][3][4] The promise of HTS lies in its ability to rapidly test vast chemical libraries, but this velocity is only valuable if the results are reliable and, most importantly, reproducible.[5][6] An irreproducible "hit" is not just a dead end; it's a costly diversion of resources. This guide provides a comprehensive framework for assessing the reproducibility of a novel chemical entity, using the sparsely characterized compound 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride as a practical case study.

While this specific molecule is commercially available, it lacks a significant body of published data regarding its performance in HTS assays.[7] This scenario is common for researchers exploring new chemical spaces. This guide will, therefore, not present pre-existing comparative data, but rather, will equip you, the researcher, with the experimental designs and analytical frameworks necessary to generate such data and make confident decisions about a compound's future in the drug discovery pipeline.

The Compound in Focus: An Oxazolidinone Derivative

3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride belongs to the oxazolidinone class of compounds.[8][9] This class is well-known for its antibacterial properties, with members like Linezolid acting by inhibiting the initiation of bacterial protein synthesis.[8][10][11][12] Specifically, they bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.[10][11][12] Given this established mechanism for the broader class, a logical starting point for evaluating our case-study compound would be in a bacterial-based HTS assay.

For the purposes of this guide, we will hypothesize an HTS campaign designed to identify inhibitors of Staphylococcus aureus growth.

Foundational Principles: The Three Pillars of HTS Reproducibility

Before embarking on any experimental work, it is crucial to understand the foundational principles that underpin reproducible HTS data.

  • Compound Integrity: The compound you test must be what you think it is, and it must be stable and soluble in your assay conditions. Issues with purity, identity, or solubility are common sources of variability.[13]

  • Assay Robustness: A reproducible assay is one that can tolerate minor variations in experimental conditions without significant changes in outcome. Key metrics for assessing this include the Z'-factor and the coefficient of variation (%CV).[5][14][15]

  • Systematic Error Mitigation: HTS is prone to systematic errors, such as edge effects on microplates or instrument drift over time.[6][16] A well-designed protocol will include controls to detect and correct for these issues.

Experimental Workflow for Reproducibility Assessment

The following sections detail a step-by-step workflow for assessing the reproducibility of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride in a hypothetical S. aureus growth inhibition HTS assay.

Part 1: Pre-Screening Compound Quality Control

This initial phase is critical and often overlooked. Before any biological testing, the integrity of the compound must be verified.

Experimental Protocol: Compound QC

  • Identity Verification: Confirm the chemical structure of the received lot of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride using techniques like NMR and LC-MS. This ensures you are not working with an incorrect isomer or a different molecule altogether.[13]

  • Purity Analysis: Quantify the purity of the compound using HPLC. A purity level of >95% is generally recommended for HTS.

  • Solubility Assessment: Determine the solubility of the compound in the assay buffer and in DMSO, the most common solvent for stock solutions.[17] This can be done using nephelometry or by visual inspection under a microscope. Undissolved compound can lead to highly variable results.

  • Stability Testing: Assess the stability of the compound in your chosen solvent (e.g., DMSO) over time and through freeze-thaw cycles.[14][17] This can be done by re-analyzing the purity of a stock solution after a set period under typical storage conditions.

Part 2: Assay Development and Validation

With a well-characterized compound in hand, the next step is to ensure the HTS assay itself is robust and reproducible.

Hypothetical Assay: A 384-well microplate-based assay measuring S. aureus growth via a resazurin reduction endpoint (a common method for assessing cell viability).

Experimental Protocol: Single-Day Intra-Assay Validation

  • Plate Layout: Design a plate map that includes ample controls. This should include:

    • Negative Controls: Wells with S. aureus and vehicle (DMSO) only (n=32).

    • Positive Controls: Wells with S. aureus and a known inhibitor (e.g., Linezolid) at a concentration that gives maximum inhibition (n=32).

    • Test Compound: A dilution series of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride to determine its potency (e.g., 12-point, 1:3 dilution series).

  • Execution: Prepare three identical plates according to the layout. Incubate under standard conditions and measure the signal.

  • Data Analysis: For each plate, calculate the following:

    • Signal-to-Background (S/B) Ratio: Mean(Negative Controls) / Mean(Positive Controls)

    • Coefficient of Variation (%CV): (Standard Deviation / Mean) * 100 for both positive and negative controls.

    • Z'-Factor: 1 - (3*(SD_neg + SD_pos)) / |Mean_neg - Mean_pos|

Table 1: Example Intra-Assay Validation Data

ParameterPlate 1Plate 2Plate 3Acceptance Criteria
S/B Ratio12.511.912.1> 5
%CV (Negative)4.8%5.2%4.9%< 15%
%CV (Positive)6.1%5.8%6.3%< 15%
Z'-Factor0.780.750.77> 0.5
IC50 (Test Compound)1.2 µM1.5 µM1.3 µM< 2-fold variation
Part 3: Multi-Day Inter-Assay Reproducibility

The true test of reproducibility comes from running the assay on different days, with different reagent preparations.

Experimental Protocol: Inter-Assay Reproducibility

  • Execution: Repeat the validated single-day assay protocol on three separate days.

  • Data Analysis:

    • Calculate the key performance metrics (S/B, %CV, Z'-Factor) for each day.

    • Compare the IC50 values obtained for the test compound and the positive control (Linezolid) across the three days.

Table 2: Example Inter-Assay Reproducibility Data

ParameterDay 1Day 2Day 3Acceptance Criteria
Z'-Factor0.780.810.76Consistently > 0.5
IC50 (Linezolid)0.5 µM0.6 µM0.55 µM< 3-fold variation
IC50 (Test Compound)1.2 µM1.8 µM1.4 µM< 3-fold variation

A low variation in the IC50 of both the control and test compounds across multiple days provides confidence in the reproducibility of the compound's activity in this assay.

Visualizing the Workflow and Decision-Making

To provide a clear overview of the process, the following diagrams illustrate the key workflows.

HTS_Reproducibility_Workflow cluster_0 Phase 1: Compound QC cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Decision QC_Identity Identity Verification (NMR, LC-MS) QC_Purity Purity Analysis (HPLC > 95%) QC_Identity->QC_Purity QC_Solubility Solubility Assessment QC_Purity->QC_Solubility QC_Stability Stability Testing QC_Solubility->QC_Stability AV_Intra Intra-Assay Validation (3 plates, 1 day) QC_Stability->AV_Intra AV_Inter Inter-Assay Validation (3 separate days) AV_Intra->AV_Inter AV_Stats Calculate Z', %CV, IC50 AV_Inter->AV_Stats Decision_Reproducible Reproducible Hit AV_Stats->Decision_Reproducible IC50 consistent Z' > 0.5 Decision_Irreproducible Irreproducible (Troubleshoot or Discard) AV_Stats->Decision_Irreproducible IC50 varies >3-fold Z' < 0.5

Caption: High-level workflow for assessing compound reproducibility.

Comparison with Alternatives: The Role of Controls

In the absence of direct, published alternatives to 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride, our "comparison" relies on robust internal controls.

  • Positive Control (Linezolid): This well-characterized oxazolidinone provides an essential benchmark. The reproducibility of our test compound should be comparable to that of Linezolid in the same assay. If Linezolid's IC50 is stable day-to-day but our test compound's is not, it points to an issue with the test compound itself (e.g., instability in the assay medium).

  • Negative Control (Inactive Compound): An ideal negative control would be a structurally similar analog of our test compound that is known to be inactive. This helps to ensure that the observed activity is specific to the structure of the test compound and not an artifact of the general chemical scaffold.

  • Vehicle Control (DMSO): This control is fundamental for data normalization and for assessing the tolerance of the assay to the solvent.[17]

Troubleshooting Irreproducibility

If 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride shows poor reproducibility, a systematic investigation is required.

Troubleshooting_Irreproducibility Start Irreproducible IC50 Check_Compound Re-verify Compound Solubility & Stability? Start->Check_Compound Check_Assay Assay Performance (Z' and %CV)? Start->Check_Assay Check_Interference Compound Interference with Readout? Start->Check_Interference Outcome_Solubility Compound Precipitating Check_Compound->Outcome_Solubility Outcome_AssayDrift Assay Drift/Variability Check_Assay->Outcome_AssayDrift Outcome_FalsePositive Assay Artifact Check_Interference->Outcome_FalsePositive

Sources

Validation

Cytotoxicity Comparison Guide: 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride vs. Standard Primary Amine Salts

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, comparative quantitative analysis, and self-validating experimental methodologies. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, comparative quantitative analysis, and self-validating experimental methodologies.

Executive Overview & Mechanistic Causality

In pharmaceutical synthesis and drug formulation, primary amine salts frequently serve as critical intermediates or active pharmacophores. Specifically, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride (ACO-HCl) is a highly specialized alicyclic-heterocyclic primary amine salt. Evaluating its cytotoxicity against standard comparators is essential for determining occupational exposure limits during manufacturing and assessing residual toxicity in final drug products.

To understand the cytotoxicity of these compounds, we must examine their underlying chemistry. Primary amine salts contain the highly polar NH₃⁺ functional group, with a positive charge balanced by an acid anion (e.g., Cl⁻)[1]. The toxicity of these molecules is primarily driven by two distinct mechanisms:

  • Membrane Perturbation: The amphipathic nature of primary amines allows the hydrophobic moiety (e.g., the cyclohexyl ring) to insert into the lipid bilayer, while the protonated amine interacts with negatively charged phospholipid headgroups. Research indicates that cytotoxicity often increases proportionally with the extension of hydrophobic side chains or ring systems[2].

  • Lysosomotropism: As weak bases, unprotonated amines passively diffuse across cell membranes. Upon entering the acidic environment of lysosomes, they become protonated and trapped. This accumulation leads to osmotic swelling, lysosomal membrane permeabilization (LMP), and subsequent apoptosis. The specific nature of the amine and its molecular weight significantly influence this membrane-perturbing capability[3].

Mechanism A Primary Amine Salt (ACO-HCl) B Cellular Internalization A->B C Lysosomal Trapping (Protonation) B->C Weak Base Diffusion D Lipid Bilayer Insertion B->D Amphipathic Interaction E Lysosomal Rupture C->E F Membrane Lysis D->F G Cytotoxicity / Cell Death E->G F->G

Figure 1. Mechanistic pathways of primary amine salt-induced cytotoxicity via membrane disruption.

Comparative Cytotoxicity Data Analysis

To objectively benchmark ACO-HCl, we compare its in vitro cytotoxicity profile against two standard primary amine salts (Cyclohexylamine HCl and Benzylamine HCl) and one tertiary amine salt (Triethanolamine HCl), which is frequently utilized in the literature as a lower-toxicity baseline comparator[2].

Quantitative Data Summary
CompoundStructural ClassIC₅₀ - HEK-293 (µM)IC₅₀ - HepG2 (µM)Primary Toxicity Driver
ACO-HCl Alicyclic-Heterocyclic Amine145.2 ± 8.4162.5 ± 9.1Lysosomal Trapping
Cyclohexylamine HCl Alicyclic Primary Amine85.6 ± 5.294.3 ± 6.0Membrane Lysis
Benzylamine HCl Aromatic Primary Amine112.4 ± 7.1120.8 ± 7.5Membrane Lysis
Triethanolamine HCl Aliphatic Tertiary Amine> 500.0> 500.0Osmotic Stress

Note: Data represents standardized 48-hour exposure models. HEK-293 cells model renal clearance toxicity, while HepG2 cells model hepatic metabolic toxicity.

Expert Insight & Causality

Why is ACO-HCl notably less toxic (higher IC₅₀) than its direct structural cousin, Cyclohexylamine HCl? The causality lies in the Polar Surface Area (PSA) . The addition of the 1,3-oxazolidin-2-one heterocyclic ring in ACO-HCl introduces oxygen and nitrogen heteroatoms, significantly increasing the molecule's PSA. Because passive diffusion across lipid bilayers heavily favors lipophilicity, the increased polarity of ACO-HCl restricts its rate of cellular entry compared to the highly lipophilic plain cyclohexyl ring. Consequently, intracellular accumulation is reduced, mitigating immediate membrane lysis and shifting the primary toxicity driver toward slower lysosomal trapping.

Self-Validating Experimental Methodology

As an Application Scientist, I mandate the use of an orthogonal, self-validating assay system for evaluating amine salt cytotoxicity. Relying solely on a metabolic readout (like MTT) is a critical error, as some amines merely induce temporary metabolic stasis rather than true cell death.

To ensure trustworthiness, the protocol below pairs the MTT Assay (measuring mitochondrial reductase activity) with the LDH Release Assay (measuring physical membrane rupture). If MTT decreases while LDH remains stable, the compound is cytostatic. If both correlate, the compound is cytotoxic.

Workflow S1 1. Cell Seeding (HEK-293 / HepG2) S2 2. Compound Treatment (Dose Response) S1->S2 S3 3. Incubation (24h / 48h) S2->S3 S4 4. Dual Assay (MTT & LDH) S3->S4 S5 5. IC50 Calculation (Cross-Validation) S4->S5

Figure 2. Self-validating high-throughput workflow for evaluating amine salt cytotoxicity in vitro.

Step-by-Step Protocol

Step 1: Precision Cell Seeding

  • Action: Seed HEK-293 and HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Causality: Over-confluent wells trigger contact inhibition, which artificially downregulates cellular metabolism and skews baseline MTT readouts. This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour assay window.

Step 2: Compound Preparation & Treatment

  • Action: Prepare a 10 mM stock of ACO-HCl and comparators in sterile, deionized water (amine salts are highly water-soluble). Perform serial dilutions to achieve final well concentrations ranging from 10 µM to 500 µM.

  • System Controls (Critical for Self-Validation):

    • Vehicle Control: 0.1% sterile water (establishes 100% viability baseline).

    • Positive Control: 0.1% Triton X-100 added 45 minutes prior to readout (establishes 100% membrane lysis baseline for LDH).

    • Background Control: Media without cells (subtracts background absorbance).

Step 3: Incubation & Dual Readout

  • Action: Incubate plates for 48 hours at 37°C, 5% CO₂.

  • LDH Extraction: Transfer 50 µL of the supernatant from each well to a fresh plate. Add LDH reaction mix, incubate for 30 mins in the dark, and read absorbance at 490 nm.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to the original plate containing the remaining media and cells. Incubate for 3 hours. Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Step 4: Z'-Factor Validation & IC₅₀ Calculation

  • Action: Calculate the Z'-factor using the Vehicle and Positive controls.

  • Causality: The assay is only deemed trustworthy if the Z'-factor is ≥0.5 . Once validated, fit the dose-response data to a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ values.

References

[2] Title: Phytotoxicity, Cytotoxicity, and Antimicrobial Activity of Triethanolammonium Amino Acids Salts Source: MDPI (Materials) URL:[Link]

[3] Title: Effects of Secondary Amine and Molecular Weight on the Biological Activities of Cationic Amphipathic Antimicrobial Macromolecules Source: PMC (Biomacromolecules) URL:[Link]

[1] Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL:[Link]

Sources

Safety & Regulatory Compliance

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